1-Bromo-4-(tert-butylsulfanyl)benzene
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-bromo-4-tert-butylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWRWEGAKBALHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377235 | |
| Record name | 1-bromo-4-(tert-butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25752-90-3 | |
| Record name | 1-bromo-4-(tert-butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(tert-butylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-(tert-butylsulfanyl)benzene, a versatile aromatic organosulfur compound with potential applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, predicted analytical data, and the necessary experimental workflows.
Introduction
This compound (also known as 4-bromophenyl tert-butyl sulfide) is a bifunctional molecule featuring a brominated aromatic ring and a tert-butylthio ether group. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a valuable building block for the synthesis of more complex molecular architectures. The tert-butyl group provides steric bulk, which can influence the conformational properties and solubility of its derivatives. The sulfur atom can be a site for further chemical modification and can impact the electronic properties of the molecule.
Synthesis
A plausible and efficient method for the synthesis of this compound is the S-alkylation of 4-bromothiophenol with a suitable tert-butylating agent. The following protocol is based on established procedures for the synthesis of similar aryl sulfides.[1]
Proposed Synthetic Scheme
The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in situ from 4-bromothiophenol, attacks the electrophilic tert-butyl source.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
4-Bromothiophenol
-
tert-Butyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the 4-bromothiophenol.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 20-30 minutes to facilitate the formation of the potassium 4-bromothiophenolate salt.
-
Add tert-butyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Characterization
The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques. Below are the predicted characterization data based on the analysis of structurally similar compounds.
Physicochemical Properties
| Property | Predicted Value |
| IUPAC Name | This compound |
| CAS Number | 25752-90-3[2][3] |
| Molecular Formula | C₁₀H₁₃BrS[2][3] |
| Molecular Weight | 245.18 g/mol [3] |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 7.25 | Doublet | 2H | Ar-H (ortho to S) |
| ~ 1.30 | Singlet | 9H | -C(CH₃)₃ |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 138 | Ar-C (ipso to S) |
| ~ 132 | Ar-C (ortho to Br) |
| ~ 130 | Ar-C (ortho to S) |
| ~ 121 | Ar-C (ipso to Br) |
| ~ 45 | -C (CH₃)₃ |
| ~ 31 | -C(C H₃)₃ |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080-3050 | Medium | C-H stretch (aromatic) |
| ~ 2960-2870 | Strong | C-H stretch (aliphatic, tert-butyl) |
| ~ 1580, 1475 | Medium-Strong | C=C stretch (aromatic ring) |
| ~ 1070 | Strong | C-S stretch |
| ~ 820 | Strong | C-H bend (p-disubstituted benzene) |
| ~ 600-500 | Medium | C-Br stretch |
3.2.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 244/246 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 188/190 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Safety and Handling
-
4-Bromothiophenol: Toxic and corrosive. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
tert-Butyl bromide: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a fume hood.
-
Dimethylformamide (DMF): Can be harmful if inhaled, swallowed, or absorbed through the skin. It is a reproductive hazard. Use with adequate ventilation and appropriate PPE.
Conclusion
This technical guide provides a detailed methodology for the synthesis of this compound and a comprehensive set of predicted characterization data. The proposed synthetic route is robust and relies on readily available starting materials and reagents. The provided spectroscopic data will be crucial for the confirmation of the product's identity and purity. This compound serves as a valuable intermediate for further synthetic transformations in various fields of chemical research.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-4-(tert-butylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromo-4-(tert-butylsulfanyl)benzene. Due to the limited availability of experimentally-derived spectra in public databases, this document presents a combination of key identifiers and predicted spectroscopic data based on the analysis of structurally analogous compounds. This guide also outlines a plausible experimental protocol for its synthesis and the subsequent acquisition of its spectroscopic data.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Bromophenyl tert-butyl sulfide, S-tert-butyl 4-bromothiophenol |
| CAS Number | 25752-90-3[1] |
| Molecular Formula | C₁₀H₁₃BrS[1] |
| Molecular Weight | 245.18 g/mol [1] |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of structurally related compounds, including aryl bromides, tert-butyl sulfides, and other substituted benzene derivatives.
2.1. Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 - 7.35 | Doublet | 2H | Ar-H (ortho to -S-tBu) |
| ~ 7.30 - 7.20 | Doublet | 2H | Ar-H (ortho to -Br) |
| ~ 1.30 | Singlet | 9H | -S-C(CH₃)₃ |
2.2. Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Ar-C (ipso, attached to -S-) |
| ~ 132 | Ar-C (ortho to -Br) |
| ~ 130 | Ar-C (ortho to -S-) |
| ~ 121 | Ar-C (ipso, attached to -Br) |
| ~ 46 | -S-C (CH₃)₃ |
| ~ 31 | -S-C(C H₃)₃ |
2.3. Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2960 - 2860 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~ 1580, 1475, 1390 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1365 | Strong | C-H bend (tert-butyl) |
| ~ 1090 | Medium | C-S stretch |
| ~ 1010 | Strong | In-plane C-H bend (aromatic) |
| ~ 810 | Strong | Out-of-plane C-H bend (para-disubstituted) |
| ~ 520 | Medium | C-Br stretch |
2.4. Predicted Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 244/246 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 188/190 | Medium | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 157 | Medium | [M - Br]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation, base peak) |
Experimental Protocols
The following sections detail a plausible synthesis route for this compound and the standard procedures for acquiring the spectroscopic data.
3.1. Synthesis of this compound
This synthesis can be approached via a nucleophilic aromatic substitution-type reaction involving a thiolate.
Materials:
-
4-Bromothiophenol
-
Potassium tert-butoxide
-
tert-Butyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol in anhydrous DMF.
-
Cool the solution in an ice bath and add potassium tert-butoxide portion-wise with stirring. Allow the mixture to stir for 30 minutes to form the potassium 4-bromothiophenolate.
-
To this solution, add tert-butyl bromide dropwise.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
3.2. Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically requiring a longer acquisition time.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Method: Electron Ionization (EI) is a common method for this type of compound.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Bromo-4-(tert-butylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 1-Bromo-4-(tert-butylsulfanyl)benzene. Due to the limited availability of a complete, published dataset for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. The experimental protocols provided are based on standard methodologies for the NMR analysis of aromatic thioethers.
Data Presentation
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are derived from established principles of NMR spectroscopy and by comparison with data from analogous structures.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 7.35 | Doublet | 2H | Ar-H (ortho to S) |
| ~ 1.30 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Ar-C (ipso-S) |
| ~ 132 | Ar-CH (ortho to Br) |
| ~ 130 | Ar-CH (ortho to S) |
| ~ 120 | Ar-C (ipso-Br) |
| ~ 48 | -C (CH₃)₃ |
| ~ 31 | -C(C H₃)₃ |
Experimental Protocols
The following protocols describe the standard methodologies for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtration: To remove any particulate matter that could affect the spectral quality, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2.2. NMR Data Acquisition
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Typically set to encompass a range of -2 to 12 ppm.
-
Acquisition Time: Usually around 3-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is common.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard.
-
Spectral Width: A wider spectral width, typically 0 to 220 ppm, is used.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A 2-5 second delay is used to ensure proper relaxation of quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
2.3. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons.
Mandatory Visualization
The following diagrams illustrate the chemical structure and logical relationships for the NMR analysis of this compound.
mass spectrometry fragmentation of 1-Bromo-4-(tert-butylsulfanyl)benzene
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-(tert-butylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Due to the absence of a publicly available mass spectrum for this specific compound, this document outlines the expected fragmentation pathways based on established principles of mass spectrometry and data from structurally related molecules. The information herein serves as a predictive framework for identifying this compound and its analogues in analytical studies.
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to be governed by the key structural features of the molecule: the brominated aromatic ring, the thioether linkage, and the tert-butyl group. Aromatic compounds typically exhibit a stable molecular ion, while the presence of bromine results in a characteristic isotopic pattern.[1][2] The tert-butyl group is known to undergo facile fragmentation to form a stable tertiary carbocation.[3]
The molecular formula of this compound is C10H13BrS, with a molecular weight of approximately 244 g/mol for the 79Br isotope and 246 g/mol for the 81Br isotope.[4] The mass spectrum is therefore expected to show a prominent molecular ion peak cluster at m/z 244 and 246, with nearly equal relative abundance, which is a hallmark of a monobrominated compound.[2][5][6]
The primary fragmentation routes are predicted to be:
-
Alpha-Cleavage: The cleavage of the C-S bond and the S-C bond of the tert-butyl group.
-
Loss of Alkyl Groups: Primarily the loss of a methyl radical from the tert-butyl group.
-
Rearrangements: Hydrogen rearrangements leading to the elimination of neutral molecules.
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and the proposed fragmentation mechanism.
| m/z (79Br/81Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 244/246 | [C10H13BrS]•+ | - | Molecular Ion |
| 229/231 | [C9H10BrS]+ | •CH3 | Loss of a methyl radical from the tert-butyl group. |
| 188/190 | [C6H5BrS]•+ | C4H8 (isobutylene) | McLafferty-type rearrangement with elimination of isobutylene. |
| 187/189 | [C6H4BrS]+ | •C(CH3)3 | Cleavage of the sulfur-tert-butyl bond. |
| 155 | [C6H4S]•+ | •Br, •C(CH3)3 | Loss of a bromine radical and the tert-butyl group. |
| 57 | [C4H9]+ | C6H4BrS• | Formation of the tert-butyl cation. |
Experimental Protocols: GC-MS Analysis
A standard method for analyzing this compound and similar compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this type of compound.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic fragment ions as outlined in the data table.
Mandatory Visualizations
The following diagrams illustrate the predicted fragmentation pathways and a general experimental workflow for the analysis of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. 25752-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
physical and chemical properties of 1-Bromo-4-(tert-butylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-4-(tert-butylsulfanyl)benzene. It includes detailed experimental protocols for its synthesis and representative reactions, as well as essential safety information. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.
Core Compound Properties
This compound, also known as (4-Bromophenyl)(tert-butyl)sulfane, is a halogenated aromatic thioether. Its chemical structure features a benzene ring substituted with a bromine atom and a tert-butylsulfanyl group at the para positions. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be readily substituted.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | (4-Bromophenyl)(tert-butyl)sulfane, 1-Bromo-4-t-butylthiobenzene, 4-Bromophenyl t-butyl sulfide, S-t-butyl 4-bromothiophenol | [1] |
| CAS Number | 25752-90-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrS | [1][2] |
| Molecular Weight | 245.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 75 °C at 0.5 Torr | [1][3] |
| Density | 1.2950 g/cm³ | [1][3] |
| Storage Temperature | 2-8°C | [1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the S-alkylation of 4-bromothiophenol with a tert-butylating agent. A common and effective method involves the reaction of 4-bromothiophenol with tert-butanol in the presence of a strong acid catalyst.
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromothiophenol and tert-butanol.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Bromothiophenol
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol (1.0 eq) in dichloromethane.
-
Add an excess of tert-butanol (2.0-3.0 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing crushed ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Applications
The bromine atom on the aromatic ring of this compound makes it a versatile substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules for pharmaceuticals and materials science.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound can be effectively coupled with various arylboronic acids to synthesize biaryl derivatives. The bulky tert-butylsulfanyl group can influence the reactivity and may require the use of specific ligands to achieve high yields.
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid [4]
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[4]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.[4]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Spectroscopic Data
Spectroscopic data is essential for the characterization and confirmation of the structure of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around δ 1.3 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the four unique carbon atoms of the benzene ring and the two different types of carbon atoms in the tert-butyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyl group, C=C stretching of the aromatic ring, and the C-S and C-Br stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of the tert-butyl group and the bromine atom.
Safety and Handling
This compound is classified as an irritant.[1] Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][5][6]
References
- 1. 25752-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 25752-90-3 | CAS DataBase [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 25752-90-3 [sigmaaldrich.com]
- 6. staging.keyorganics.net [staging.keyorganics.net]
An In-depth Technical Guide to 1-Bromo-4-(tert-butylsulfanyl)benzene (CAS Number: 25752-90-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(tert-butylsulfanyl)benzene is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring a reactive bromine atom and a sterically hindered tert-butylsulfanyl group, makes it a valuable intermediate in the construction of complex molecular architectures. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The tert-butylsulfanyl moiety can influence the electronic properties and lipophilicity of a molecule, which is of particular interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and supplier information for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25752-90-3 | [1] |
| Molecular Formula | C₁₀H₁₃BrS | [1] |
| Molecular Weight | 245.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Boiling Point | 75 °C at 0.5 Torr | [1] |
| Density | 1.295 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. While raw spectral data is not provided here, typical characterization would involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Synthesis
A plausible and commonly employed method for the synthesis of this compound involves the S-alkylation of 4-bromothiophenol with a tert-butylating agent. A detailed experimental protocol based on analogous reactions is provided below.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis via S-alkylation of 4-bromothiophenol.
Materials:
-
4-Bromothiophenol
-
tert-Butanol or tert-Butyl bromide
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol in the chosen solvent.
-
Add the base portion-wise to the solution at room temperature and stir for a designated period to facilitate the formation of the thiolate anion.
-
Add the tert-butylating agent (e.g., tert-butyl bromide or tert-butanol with an acid catalyst) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.[2]
Reactivity and Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily due to the versatility of the aryl bromide moiety in palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient construction of complex molecular scaffolds found in many biologically active compounds.
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: The reaction of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base to form C-C bonds. This is a widely used method for the synthesis of biaryl structures.
-
Buchwald-Hartwig Amination: The palladium-catalyzed coupling of this compound with primary or secondary amines to form C-N bonds, yielding substituted anilines.
-
Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and copper, to form C-C bonds and synthesize aryl alkynes.
Role as a Building Block in Medicinal Chemistry
Safety and Handling
This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Suppliers
This compound is commercially available from various chemical suppliers. When sourcing this compound, it is important to consider the purity and any available analytical data to ensure it meets the requirements of the intended application. A list of some suppliers includes:
-
Sigma-Aldrich[1]
-
BLD Pharm[3]
-
Zhuhai Aobokai Biomedical Technology Co., Ltd.[1]
-
Shanghai Haohong Pharmaceutical Co., Ltd.[1]
-
Bide Pharmatech Ltd.[1]
-
Shanghai YuanYe Biotechnology Co., Ltd.[1]
This is not an exhaustive list, and availability may vary by region. It is recommended to contact suppliers directly for current product specifications and pricing.
References
An In-depth Technical Guide on the Directing Group Effects of the Tert-Butylsulfanyl Group
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The tert-butylsulfanyl group (-S-t(Bu)) serves as a versatile directing group in organic synthesis, influencing the regioselectivity of various aromatic substitution reactions. In electrophilic aromatic substitution, it primarily directs incoming electrophiles to the para position, a consequence of the steric hindrance imposed by the bulky tert-butyl group, while still activating the aromatic ring. Furthermore, the sulfur atom's ability to coordinate with organometallic reagents makes the tert-butylsulfanyl group an effective director for ortho-lithiation, providing a powerful strategy for the synthesis of ortho-substituted aromatic compounds. This guide provides a comprehensive overview of these directing effects, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Electrophilic Aromatic Substitution
The tert-butylsulfanyl group is classified as an ortho, para-directing group in electrophilic aromatic substitution reactions. This is attributed to the sulfur atom's lone pairs of electrons, which can be donated to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the sigma complex) formed during the substitution at the ortho and para positions. However, the significant steric bulk of the tert-butyl group strongly disfavors electrophilic attack at the ortho positions. Consequently, electrophilic substitution on aryl tert-butyl sulfides predominantly yields the para-substituted product.
Nitration
The nitration of tert-butyl phenyl sulfide demonstrates the strong para-directing effect of the tert-butylsulfanyl group.
Quantitative Data: Isomer Distribution in the Nitration of Tert-Butylbenzene
| Product | Percentage |
| ortho-nitro-tert-butylbenzene | 12% |
| meta-nitro-tert-butylbenzene | 8.5% |
| para-nitro-tert-butylbenzene | 79.5% |
This data for tert-butylbenzene highlights the steric hindrance effect of the tert-butyl group, which is expected to be similar for the tert-butylsulfanyl group.
Experimental Protocol: Synthesis of p-nitro(tert-butyl phenyl) sulfide (Conceptual)
This protocol is a generalized procedure based on standard nitration methods, as a specific detailed protocol for tert-butyl phenyl sulfide was not found in the provided search results.
Materials:
-
Tert-butyl phenyl sulfide
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool a mixture of concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.
-
Dissolve tert-butyl phenyl sulfide in dichloromethane in a separate flask.
-
Add the solution of tert-butyl phenyl sulfide dropwise to the cold nitrating mixture.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the p-nitro-tert-butyl phenyl sulfide.
Halogenation
Similar to nitration, the halogenation of aryl tert-butyl sulfides is expected to yield predominantly the para-halogenated product due to the steric hindrance of the tert-butylsulfanyl group.
Experimental Protocol: Bromination of Alkyl Phenyl Sulfides
The following is a general procedure for the bromination of alkyl phenyl sulfides, which can be adapted for tert-butyl phenyl sulfide. This reaction results in the cleavage of the S-alkyl bond to form an alkyl bromide, demonstrating a different reactivity pathway.[3]
Materials:
-
Alkyl phenyl sulfide (e.g., tert-butyl phenyl sulfide)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (aqueous)
Procedure:
-
Dissolve the alkyl phenyl sulfide in dichloromethane in a round-bottom flask.
-
Cool the solution to the desired temperature (e.g., -40°C).
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude alkyl bromide.
-
Purify the product by column chromatography if necessary.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of tert-butyl phenyl sulfide is anticipated to yield the para-acylated product as the major isomer.
Quantitative Data: Isomer Distribution in the Friedel-Crafts Acylation of Toluene
Specific quantitative data for the Friedel-Crafts acylation of tert-butyl phenyl sulfide is not available in the search results. However, data for the acylation of toluene shows a strong preference for the para product, which is often the case in Friedel-Crafts acylations of substituted benzenes.
Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound with Acetyl Chloride [4][5]
Materials:
-
Aromatic compound (e.g., tert-butyl phenyl sulfide)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
To a flame-dried round-bottom flask equipped with a stir bar, reflux condenser, and addition funnel, add anhydrous aluminum chloride and dichloromethane.
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of acetyl chloride in dichloromethane dropwise to the stirred suspension over 10 minutes.
-
After the addition is complete, add a solution of the aromatic compound in dichloromethane dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash twice with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation or column chromatography.
Directed Ortho-Lithiation
The tert-butylsulfanyl group can act as a powerful directing group for ortho-lithiation (also known as directed ortho-metalation). In this reaction, the sulfur atom of the tert-butylsulfanyl group coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, bringing the base into close proximity to an ortho proton. This proximity effect facilitates the deprotonation at the ortho position, forming an aryllithium intermediate that can then be quenched with various electrophiles to introduce a substituent specifically at the ortho position.
Mechanism of Directed Ortho-Lithiation
The mechanism involves the following key steps:
-
Coordination: The Lewis basic sulfur atom of the tert-butylsulfanyl group coordinates to the Lewis acidic lithium atom of the organolithium reagent.
-
Deprotonation: The coordinated organolithium base removes a proton from the sterically accessible ortho position of the aromatic ring.
-
Formation of Aryllithium Intermediate: This deprotonation results in the formation of a stable ortho-lithiated aryl sulfide.
-
Electrophilic Quench: The aryllithium intermediate, a potent nucleophile, reacts with an added electrophile to form the ortho-substituted product.
Experimental Protocol: Directed Ortho-Lithiation of an Aryl Sulfide (General Procedure) [6][7]
Materials:
-
Aryl tert-butyl sulfide
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium or sec-butyllithium in hexanes
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, etc.)
-
Saturated aqueous ammonium chloride solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolve the aryl tert-butyl sulfide in anhydrous THF or diethyl ether and cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise to the stirred solution, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for a specified period to ensure complete lithiation.
-
Add the electrophile dropwise to the solution at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Visualizations
Caption: Mechanism of Directed Ortho-Lithiation.
Conclusion
The tert-butylsulfanyl group is a valuable tool in the repertoire of synthetic organic chemists. Its dual ability to direct electrophilic aromatic substitution primarily to the para position and to facilitate highly regioselective ortho-lithiation allows for the controlled synthesis of a wide range of substituted aromatic compounds. The steric hindrance of the tert-butyl moiety is a key factor in determining the outcome of electrophilic aromatic substitution, while the coordinating ability of the sulfur atom is crucial for the success of directed ortho-metalation. Understanding and applying these directing group effects enables researchers and drug development professionals to design and execute efficient and selective synthetic routes to complex molecular targets.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. websites.umich.edu [websites.umich.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide on the Electronic Properties of 4-bromo-tert-butyl-thiobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the electronic properties of the organosulfur compound 4-bromo-tert-butyl-thiobenzene, also known as 1-bromo-4-(tert-butylsulfanyl)benzene. Due to a lack of extensive direct experimental data on this specific molecule in publicly accessible literature, this guide synthesizes information from computational studies and experimental data on structurally analogous aryl sulfides. The report outlines the expected electronic characteristics, such as frontier molecular orbital energies (HOMO/LUMO), and details the standard experimental protocols required for their determination. This guide serves as a foundational resource for researchers interested in the potential applications of this and related compounds in materials science and medicinal chemistry.
Introduction
4-bromo-tert-butyl-thiobenzene is an aromatic sulfide featuring a benzene ring substituted with a bromine atom and a tert-butylthio group. The electronic properties of such molecules are dictated by the interplay between the electron-donating tert-butylthio group and the electron-withdrawing, heavy bromine atom. These characteristics are critical for applications ranging from organic electronics to the design of bioactive molecules. This guide will project the electronic properties of the title compound by drawing parallels with related, well-studied aryl sulfides and will describe the necessary experimental and computational workflows for its full characterization.
Predicted Electronic Properties
The electronic properties of organic molecules are fundamentally described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals dictate the molecule's ionization potential, electron affinity, and electrochemical behavior.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these properties.[1][2] Studies on related compounds suggest that the HOMO is typically localized on the sulfur atom and the phenyl ring, while the LUMO is distributed across the aromatic system.[3]
Table 1: Predicted Electronic Properties and Comparison with Analogues
| Property | Predicted Value for 4-bromo-tert-butyl-thiobenzene | Basis of Prediction / Analogue Data |
| HOMO Energy | -5.5 to -6.0 eV | Based on DFT calculations of substituted polythiophenes and other aryl sulfides.[4] |
| LUMO Energy | -1.0 to -1.5 eV | Inferred from computational studies on related aromatic compounds.[5] |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Calculated from the predicted HOMO and LUMO levels. |
| Oxidation Potential | +1.2 to +1.6 V vs. Ag/AgCl | Inferred from cyclic voltammetry data of various aryl sulfides.[6] |
Synthesis and Characterization Workflow
A logical workflow is essential for the synthesis and detailed characterization of the electronic properties of 4-bromo-tert-butyl-thiobenzene. The following diagram illustrates a typical experimental and computational pathway.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Computational studies on the structural, electronic, and optical properties of Ti2CO2 MXene using the (DFT + U) method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A PBC‐DFT study of electronic properties of substituted polythiophenes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Solubility Profile of 1-Bromo-4-(tert-butylsulfanyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(tert-butylsulfanyl)benzene in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on predicting solubility based on chemical principles, provides detailed experimental protocols for determining solubility, and outlines the logical workflow for such determinations.
Predicted Solubility in Organic Solvents
The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses a nonpolar aromatic ring and a bulky, nonpolar tert-butyl group. The bromine and sulfur atoms introduce some polarity, but the molecule is predominantly nonpolar. Aryl halides are generally insoluble in water but soluble in organic solvents.[1] Therefore, this compound is expected to be readily soluble in nonpolar and moderately polar aprotic organic solvents. Its solubility is likely to decrease in highly polar and protic solvents.
The following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar nature of these solvents will effectively solvate the nonpolar benzene ring and tert-butyl group of the solute. |
| Moderately Polar Aprotic | Diethyl ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate | High | These solvents possess both nonpolar and polar characteristics, allowing for favorable interactions with the entire solute molecule. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Medium to High | While the polarity is higher, the absence of acidic protons allows for good solvation of the solute without competing hydrogen bonding interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Medium | The polar hydroxyl groups of these solvents will preferentially interact with each other through hydrogen bonding, making the solvation of the nonpolar solute less favorable. |
| Highly Polar Protic | Water | Low / Insoluble | The significant nonpolar character of this compound prevents it from disrupting the strong hydrogen-bonding network of water, leading to very poor solubility. |
Experimental Protocols for Solubility Determination
For precise and quantitative solubility data, experimental determination is essential. Below are detailed methodologies for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given temperature.
Materials:
-
This compound
-
A selection of organic solvents (analytical grade)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observation and repeat the procedure for each solvent.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of the solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass tubes with screw caps
-
Constant temperature bath (e.g., shaking incubator or water bath)
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe and syringe filter (0.2 µm, solvent-compatible)
-
Pre-weighed vials for collecting the filtrate
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure saturation.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.
-
Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure the solution is saturated.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed vial. Record the exact volume of the filtrate collected.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a desiccator under vacuum.
-
Once the solvent has completely evaporated, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Calculate the solubility using the following formula: Solubility (g/L) = Mass of solute (g) / Volume of filtrate (L)
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for qualitative solubility determination.
Caption: Workflow for quantitative solubility determination.
References
A Comprehensive Guide to the Historical Synthesis of Aryl Tert-Butyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core historical methods for the synthesis of aryl tert-butyl sulfides. This class of compounds is of significant interest in medicinal chemistry and materials science, owing to the unique steric and electronic properties conferred by the tert-butyl group. Understanding the evolution of synthetic methodologies is crucial for the development of novel and efficient routes to these valuable molecules. This document summarizes key historical approaches, presenting quantitative data in structured tables, detailed experimental protocols for seminal reactions, and visualizations of the reaction pathways.
Nucleophilic Substitution: A Foundational Approach
One of the earliest and most fundamental methods for the formation of the C-S bond in aryl tert-butyl sulfides involves the reaction of a thiophenoxide nucleophile with a tert-butyl electrophile. A landmark study in this area was conducted by de la Mare and Vernon in 1956, which elucidated the kinetics and mechanism of the reaction between sodium thiophenoxide and tert-butyl chloride.[1]
This reaction, while conceptually straightforward, is often complicated by a competing elimination reaction (E2), which leads to the formation of isobutylene as the major product. The sterically hindered nature of the tert-butyl group makes it susceptible to elimination, particularly in the presence of a strong base like a thiophenoxide. Consequently, the yields of the desired aryl tert-butyl sulfide are often modest under these conditions.
General Reaction Scheme:
Caption: Nucleophilic substitution (SN2) vs. elimination (E2) in the reaction of an aryl thiolate with a tert-butyl halide.
Quantitative Data: Nucleophilic Substitution
| Aryl Thiolate | Electrophile | Solvent | Temperature (°C) | Yield of Sulfide (%) | Yield of Olefin (%) | Reference |
| Sodium thiophenoxide | tert-Butyl chloride | Ethanol | 25 | ~10 | ~90 | [1] |
Detailed Experimental Protocol: Reaction of Sodium Thiophenoxide with tert-Butyl Chloride
Based on the work of de la Mare and Vernon (1956)[1]
Materials:
-
Thiophenol
-
Sodium ethoxide solution in ethanol
-
tert-Butyl chloride
-
Anhydrous ethanol
Procedure:
-
A solution of sodium thiophenoxide is prepared by reacting a known concentration of thiophenol with an equivalent amount of sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
A solution of tert-butyl chloride in anhydrous ethanol is prepared separately.
-
The two solutions are thermostated to the desired reaction temperature (e.g., 25 °C).
-
The reaction is initiated by mixing the two solutions.
-
The progress of the reaction can be followed by titrating the remaining thiophenoxide or by monitoring the formation of chloride ions.
-
After the reaction is complete, the products are analyzed. The amount of isobutylene formed can be determined by gasometric methods, and the tert-butyl phenyl sulfide can be isolated and quantified, for example, by spectroscopic methods after separation from the reaction mixture. Due to the low yield of the sulfide, isolation often involves careful workup to remove the large excess of elimination byproducts and starting materials.
Acid-Catalyzed Alkylation of Thiophenols with Isobutylene
A more direct and historically significant method for the synthesis of aryl tert-butyl sulfides involves the acid-catalyzed addition of thiophenols to isobutylene. This method is analogous to the well-known Friedel-Crafts alkylation of arenes and provides a more atom-economical route compared to the use of tert-butyl halides. The reaction proceeds via the formation of a tert-butyl carbocation, which is generated from isobutylene in the presence of a strong acid catalyst. This electrophile then attacks the electron-rich sulfur atom of the thiophenol.
General Reaction Scheme:
Caption: Acid-catalyzed addition of a thiophenol to isobutylene.
A significant challenge in this reaction is the competing C-alkylation of the aromatic ring of the thiophenol, leading to the formation of tert-butylated thiophenol byproducts. The choice of catalyst and reaction conditions is crucial to favor S-alkylation over C-alkylation.
Quantitative Data: Acid-Catalyzed Alkylation of Thiophenol with Isobutylene
| Thiophenol | Catalyst | Temperature (°C) | Yield of 4-(tert-butyl)thiophenol (%) | Yield of tert-butyl 4-(tert-butyl)phenyl sulfide (%) | Reference |
| Thiophenol | Boron trifluoride-phosphoric acid complex | 0 to 75 | 68 | Not explicitly quantified, but noted as residue | [2] |
Detailed Experimental Protocol: Synthesis of 4-(tert-butyl)thiophenol and tert-butyl 4-(tert-butyl)phenyl sulfide
Based on a procedure for the synthesis of 4-(tert-butyl)thiophenol[2]
Materials:
-
Thiophenol
-
Isobutylene
-
Boron trifluoride-phosphoric acid complex
-
Toluene
-
Magnesium sulfate
Procedure:
-
A mixture of thiophenol (10.0 moles) and boron trifluoride-phosphoric acid complex (300 g) is prepared in a suitable reaction vessel.
-
The mixture is cooled to 0 °C with stirring.
-
Isobutylene (10.9 moles) is slowly added to the stirred mixture at 0 °C.
-
After the addition is complete, the mixture is stirred at 0-10 °C for two hours.
-
The reaction mixture is then heated to 70 °C and stirred at 70-75 °C for an additional two hours.
-
After cooling to 25 °C, the organic layer is separated from the lower catalyst layer and diluted with toluene.
-
The toluene solution is washed four times with water and then dried with magnesium sulfate.
-
Toluene is removed in vacuo, and the residue is distilled. The main fraction is 4-(tert-butyl)thiophenol. The distillation residue contains tert-butyl 4-(tert-butyl)phenyl sulfide.
Friedel-Crafts Alkylation of Thiophenols
The direct tert-butylation of thiophenols using a tert-butylating agent and a Lewis acid catalyst, a variant of the Friedel-Crafts reaction, represents another historical pathway.[3] Similar to the acid-catalyzed addition of isobutylene, this method can lead to a mixture of S-alkylated and C-alkylated products. The regioselectivity is influenced by the catalyst, solvent, and temperature.
General Reaction Scheme:
Caption: Friedel-Crafts tert-butylation of a thiophenol leading to S- and C-alkylation products.
Quantitative Data: Friedel-Crafts Alkylation of Thiophenols
Quantitative data for the direct Friedel-Crafts S-tert-butylation of thiophenols is not well-documented in easily accessible historical literature, as the primary products are often the C-alkylated thiophenols.
Detailed Experimental Protocol: General Procedure for Friedel-Crafts Alkylation
Based on general Friedel-Crafts procedures[3][4]
Materials:
-
Thiophenol
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
Procedure:
-
To a flame-dried flask under an inert atmosphere, the thiophenol and anhydrous solvent are added.
-
The mixture is cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise with stirring.
-
tert-Butyl chloride is added dropwise to the cooled mixture.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by a suitable technique (e.g., TLC, GC).
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to separate the S-alkylated and C-alkylated isomers.
Conclusion
The historical synthesis of aryl tert-butyl sulfides has been shaped by the fundamental principles of nucleophilic substitution and electrophilic aromatic substitution. Early methods, such as the reaction of thiophenoxides with tert-butyl halides, were often low-yielding due to competing elimination reactions. The development of acid-catalyzed additions of thiophenols to isobutylene and Friedel-Crafts alkylations provided more direct routes, although control of regioselectivity between S- and C-alkylation remained a significant challenge. These foundational methods have paved the way for the development of more sophisticated and selective modern catalytic systems for the synthesis of this important class of organosulfur compounds. A thorough understanding of these historical approaches provides valuable context for contemporary research and the ongoing quest for more efficient and sustainable synthetic methodologies.
References
Methodological & Application
Application Notes and Protocols for 1-Bromo-4-(tert-butylsulfanyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Bromo-4-(tert-butylsulfanyl)benzene as a versatile building block in palladium-catalyzed cross-coupling reactions. This aryl bromide, featuring a sterically hindered tert-butylsulfanyl group, is a valuable substrate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The thioether moiety can be a key pharmacophore or a handle for further functionalization.
The presence of a sulfur atom in the substrate can present challenges in palladium catalysis due to potential catalyst poisoning. Therefore, the selection of appropriate ligands and reaction conditions is crucial for successful transformations. These notes offer detailed protocols and data for Suzuki-Miyaura coupling and provide generalized procedures for other common cross-coupling reactions based on established methodologies for similar substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The following protocol details the coupling of this compound with (4-cyanophenyl)boronic acid.
Quantitative Data Summary
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | (4-cyanophenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3 equiv.) | Toluene/H₂O | 100 | 16 | 85 |
Detailed Experimental Protocol: Synthesis of 4'-(tert-butylthio)-[1,1'-biphenyl]-4-carbonitrile
Materials:
-
This compound
-
(4-cyanophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), (4-cyanophenyl)boronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
In a glovebox, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) to the flask.
-
Remove the flask from the glovebox and add toluene and water in a 5:1 ratio.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation (Generalized Protocol)
[1]Disclaimer: This protocol is illustrative and may require optimization for the specific substrate and amine.
Representative Reaction Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4 equiv.) | Toluene | 100-110 | 12-24 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2 equiv.) | Dioxane | 100-110 | 18-24 |
Generalized Experimental Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation (Generalized Protocol)
Disclaimer: This protocol is illustrative and may require optimization. Copper-free conditions are often preferred for sulfur-containing substrates to avoid side reactions.
Representative Reaction Conditions
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (4) | Et₃N (2) | THF | 60-70 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 80-100 |
Generalized Experimental Protocol (Copper-Free):
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous solvent (e.g., dioxane) and the terminal alkyne (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
References
Application Notes: Suzuki-Miyaura Coupling of 1-Bromo-4-(tert-butylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These structural motifs are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Bromo-4-(tert-butylsulfanyl)benzene with arylboronic acids.
The presence of a sulfur-containing substituent, such as the tert-butylsulfanyl group, can present a challenge in palladium-catalyzed reactions. The sulfur atom has the potential to coordinate with the palladium catalyst, leading to its deactivation and resulting in lower reaction yields or incomplete conversions. To overcome this, the use of bulky and electron-rich phosphine ligands is often employed to promote efficient catalytic turnover. This document outlines a robust protocol for the successful coupling of this compound, providing a reliable method for the synthesis of novel 4-(tert-butylsulfanyl)biaryl derivatives.
Data Presentation
The following table summarizes a representative set of reaction conditions for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. These conditions are based on established protocols for structurally similar aryl bromides containing sulfur linkages and serve as a starting point for optimization.
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Phenylboronic Acid |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Good to Excellent |
Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a counterflow of inert gas (Nitrogen or Argon), add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(tert-butylsulfanyl)biphenyl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(tert-butylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and tolerance of various functional groups have made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Bromo-4-(tert-butylsulfanyl)benzene, a substrate of interest in medicinal chemistry and materials science due to the presence of the sulfur-containing moiety.
The tert-butylsulfanyl group can present a challenge in palladium-catalyzed reactions due to the potential for the sulfur atom to coordinate with the palladium catalyst, leading to catalyst deactivation. Therefore, the careful selection of ligands and reaction conditions is paramount to achieving high yields and reaction efficiency. This guide outlines recommended starting conditions, catalyst systems, and detailed experimental procedures for the successful amination of this substrate with a variety of primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-aryl product and regenerating the active Pd(0) catalyst.[1]
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with various amine coupling partners. These conditions are based on established protocols for similar sulfur-containing aryl bromides and general high-yield Buchwald-Hartwig reactions. Optimization may be required to achieve the highest yields for specific amine substrates.
Table 1: Reaction with Primary Aliphatic Amines
| Parameter | Condition |
| Palladium Precatalyst | [Pd(crotyl)Cl]₂ (0.5 - 1.0 mol%) |
| Ligand | BippyPhos (2 - 4 mol%) |
| Base | KOtBu (2.0 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 h |
| Expected Yield | 70 - 95% |
Table 2: Reaction with Secondary Aliphatic Amines
| Parameter | Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (1 - 2 mol%) |
| Ligand | RuPhos or XPhos (2 - 4 mol%) |
| Base | NaOtBu (1.5 equiv.) |
| Solvent | Toluene |
| Temperature | 100 - 120 °C |
| Reaction Time | 18 - 24 h |
| Expected Yield | 75 - 98% |
Table 3: Reaction with Primary and Secondary Aryl Amines
| Parameter | Condition |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | BINAP (3 mol%) or Xantphos (4 mol%) |
| Base | Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 100 - 110 °C |
| Reaction Time | 12 - 24 h |
| Expected Yield | 65 - 90% |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative primary aliphatic amine (n-hexylamine) and a secondary cyclic amine (morpholine).
Protocol 1: Amination with a Primary Aliphatic Amine (n-Hexylamine)
Materials:
-
This compound
-
n-Hexylamine
-
[Pd(crotyl)Cl]₂
-
BippyPhos
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk tube or glovebox)
-
Magnetic stirrer and heating block
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), BippyPhos (0.04 mmol, 4 mol%), and [Pd(crotyl)Cl]₂ (0.01 mmol, 1 mol% Pd).
-
In a separate vial in a glovebox, weigh potassium tert-butoxide (2.0 mmol, 2.0 equiv.) and add it to the Schlenk tube.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add n-hexylamine (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the Schlenk tube in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(n-hexyl)-4-(tert-butylsulfanyl)aniline.
Protocol 2: Amination with a Secondary Cyclic Amine (Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk tube or glovebox)
-
Magnetic stirrer and heating block
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Inside a glovebox, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.) to a vial equipped with a magnetic stir bar.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the vial in a preheated heating block at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After complete consumption of the starting material (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 4-(4-(tert-butylsulfanyl)phenyl)morpholine.
Mandatory Visualizations
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
References
Application Note: Sonogashira Coupling Conditions for Sulfur-Containing Aryl Bromides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[1][2] While powerful, the Sonogashira coupling of sulfur-containing aryl halides presents a significant challenge. Sulfur atoms in substrates like thiophenes, thioethers, and benzothiophenes can coordinate to the palladium center, leading to catalyst deactivation or "poisoning."[3][4] This note provides an overview of robust conditions and protocols developed to overcome this challenge, facilitating the efficient synthesis of sulfur-containing alkynes crucial for pharmaceutical and materials science applications.
Key Challenges and Strategic Solutions
The primary obstacle in coupling sulfur-containing aryl bromides is the propensity of the sulfur moiety to act as a ligand for the palladium catalyst, inhibiting the catalytic cycle. To mitigate this, several strategies have been successfully employed:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition. Ligands such as di-tert-butylneopentylphosphine (DTBNpP) and tri-tert-butylphosphine (P(t-Bu)₃) have proven effective.[3][4] N-Heterocyclic Carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands, offering strong σ-donation and good stability.[5]
-
Copper-Free Conditions: While classic Sonogashira conditions use a copper(I) co-catalyst, its omission can be beneficial for sensitive or challenging substrates.[6][7] Copper-free protocols often prevent the formation of undesirable alkyne homocoupling (Glaser coupling) byproducts and can simplify purification.[3][4] These systems rely on a highly active palladium catalyst to facilitate the reaction.
-
Choice of Base and Solvent: The base not only neutralizes the HBr byproduct but also influences catalyst activity and solubility.[1] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[8][9] In some copper-free systems, stronger non-coordinating bases like cesium carbonate (Cs₂CO₃) or organic bases such as 2,2,6,6-tetramethylpiperidine (TMP) are used in polar aprotic solvents like DMSO or NMP.[3][9][10]
-
Palladium Precatalyst: The choice of palladium source is crucial. Air-stable precatalysts that rapidly form the active monoligated Pd(0) species in solution are highly effective.[3][4] Examples include [DTBNpP]Pd(crotyl)Cl and complexes formed in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand.[3][5]
Comparative Data on Reaction Conditions
The following table summarizes various successful conditions for the Sonogashira coupling of sulfur-containing aryl bromides, highlighting the diversity of applicable catalytic systems.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dibromothiophene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 60 | 12 | 85 | [8][11] |
| 3-Bromobenzothiophene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 6 | 92 | |
| 2-Bromo-5-(methylthio)pyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 | 95 | [3][4] |
| 2-Bromothiophene | Pd(OAc)₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | 88 | [10] |
| 4-Bromophenyl methyl sulfide | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | THF | 65 | 4 | 91 | [12] |
Visualizing the Sonogashira Coupling
Key Reaction Components
The diagram below illustrates the essential components and their relationships in a typical Sonogashira coupling reaction.
Caption: Key components for the Sonogashira coupling reaction.
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from a method demonstrated to be effective for electron-rich and heteroaromatic bromides, including those containing sulfur.[3][4]
Objective: To perform a copper-free Sonogashira coupling of 2-bromothiophene with phenylacetylene.
Materials:
-
Aryl Bromide: 2-Bromothiophene (1.0 mmol, 163 mg)
-
Alkyne: Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Palladium Precatalyst: [DTBNpP]Pd(crotyl)Cl (0.02 mmol, 9.3 mg, 2 mol%)
-
Base: 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 mmol, 282 mg, 336 µL)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (4.0 mL)
-
Equipment: Schlenk tube or vial with a magnetic stir bar, argon/nitrogen source, syringes, standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (9.3 mg).
-
Reagent Addition: Add 2-bromothiophene (163 mg), anhydrous DMSO (4.0 mL), and the base, TMP (336 µL).
-
Stirring: Begin stirring the mixture to ensure all solids dissolve.
-
Alkyne Addition: Add phenylacetylene (132 µL) to the reaction mixture dropwise via syringe.
-
Reaction: Seal the Schlenk tube and stir the mixture at room temperature for 18-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material (2-bromothiophene) is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-(phenylethynyl)thiophene.
Experimental Workflow Diagram
The following diagram outlines the step-by-step workflow for the described experimental protocol.
Caption: General workflow for a copper-free Sonogashira coupling.
Conclusion
The Sonogashira coupling of sulfur-containing aryl bromides, while challenging, is readily achievable with careful selection of the catalytic system and reaction conditions. Modern protocols, particularly those employing bulky, electron-rich ligands and copper-free conditions, offer high yields and excellent functional group tolerance.[3][4] The methods outlined in this note provide a robust starting point for researchers aiming to synthesize complex sulfur-containing molecules for applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(tert-butylsulfanyl)benzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Heck reaction of 1-bromo-4-(tert-butylsulfanyl)benzene, a substrate featuring a sterically bulky thioether group, with various alkenes. While sulfur-containing compounds can sometimes pose challenges in palladium-catalyzed reactions due to potential catalyst poisoning, appropriate selection of reaction conditions can lead to successful couplings and high yields.[2]
Key Reaction Parameters
The success of the Heck reaction with this compound hinges on the careful optimization of several key parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective catalyst precursors.[2]
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as tri(o-tolyl)phosphine and tri-tert-butylphosphine (P(t-Bu)₃) often improve reaction efficiency for aryl bromides.[1][3]
-
Base: An inorganic or organic base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2][3]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are typically employed to ensure the solubility of the reactants and stabilize the catalytic species.[1]
-
Temperature: Reaction temperatures generally range from 80 to 140 °C.[1]
Summary of Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for the Heck reaction of this compound with representative alkenes.
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100-120 | 8-24 | High |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100-120 | 8-24 | High |
| Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 100-120 | 12-24 | Moderate to High |
| Methyl methacrylate | Pd EnCat™ 40 (0.1) | - | Na₂CO₃ (1.45) | NMP | 150 | 3 | High |
Note: "High" yield generally refers to yields >80%, and "Moderate to High" refers to yields in the range of 60-80%. Specific yields can vary based on the precise reaction conditions and scale.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the Heck reaction of this compound with styrene and n-butyl acrylate.
Protocol 1: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids.[1] Follow this with the addition of styrene (1.2 equiv.) and triethylamine (1.5 equiv.).[1]
-
Reaction: Immerse the flask in a preheated oil bath set to 100-120 °C and stir the reaction mixture vigorously.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and salts.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 4-(tert-butylsulfanyl)stilbene.[1]
Protocol 2: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).[1]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF, followed by n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).[1]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]
-
Monitoring: Follow the reaction progress by TLC or GC-MS until the starting material is consumed.[1]
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic phase, concentrate it, and purify the resulting crude product by column chromatography on silica gel to obtain the desired butyl (E)-3-(4-(tert-butylsulfanyl)phenyl)acrylate.[1]
Visualizing the Heck Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols: 1-Bromo-4-(tert-butylsulfanyl)benzene as a Versatile Synthon for Thioanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of 1-bromo-4-(tert-butylsulfanyl)benzene in the synthesis of diverse thioanisole derivatives. This synthon offers a stable and accessible route to functionalized thioanisoles, which are significant structural motifs in medicinal chemistry and materials science. The protocols outlined below describe two primary synthetic strategies: a direct palladium-catalyzed cross-coupling approach and a two-step deprotection-alkylation sequence.
Introduction
Thioanisole and its derivatives are crucial building blocks in the development of pharmaceuticals and functional materials. The incorporation of a methylthio group can significantly modulate the biological activity, solubility, and metabolic stability of drug candidates. This compound serves as an excellent starting material for the synthesis of these derivatives due to the presence of a bromine atom, which is amenable to various cross-coupling reactions, and a tert-butylsulfanyl group that can be readily deprotected to reveal a reactive thiophenol.
The tert-butyl protecting group offers stability under a range of reaction conditions, allowing for selective functionalization at the aromatic ring before its removal. This feature provides a strategic advantage in multi-step syntheses.
Synthetic Strategies
Two principal pathways for the synthesis of thioanisole derivatives using this compound are presented:
-
Direct C-S Coupling: Palladium-catalyzed cross-coupling reactions to directly introduce a methylthio group or other sulfur-containing moieties at the position of the bromine atom. This approach is often challenging due to the potential for the sulfur atom in the substrate to poison the palladium catalyst.[1] Careful selection of ligands and reaction conditions is therefore critical.
-
Deprotection-Alkylation Sequence: A two-step process involving the initial deprotection of the tert-butyl group to yield 4-bromothiophenol, followed by methylation or other alkylation to introduce the desired thioether functionality. This method can be more robust and versatile for accessing a wider range of thioanisole derivatives.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key transformations involved in the synthesis of thioanisole derivatives from this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
Table 1: Palladium-Catalyzed C-C Coupling of this compound (Suzuki-Miyaura Type)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 70-85 |
Table 2: Deprotection of Aryl-S-tert-butyl Ethers
| Entry | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(tert-butylsulfanyl)anisole | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | rt | 2 | >95 |
| 2 | This compound | Anhydrous HBr in Acetic Acid | Acetic Acid | 50 | 4 | 80-90 |
| 3 | Substituted (tert-butylsulfanyl)benzene | Mercury(II) Acetate then H₂S | Acetic Acid | rt | 1 | 85-95 |
Table 3: S-Methylation of Thiophenols
| Entry | Thiophenol | Methylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromothiophenol | Methyl iodide | K₂CO₃ | Acetone | rt | 4 | >95 |
| 2 | 4-Mercaptobenzoic acid | Dimethyl sulfate | NaOH | Ethanol/H₂O | rt | 2 | 90-98 |
| 3 | Thiophenol | Methyl iodide | NaH | THF | 0 to rt | 1 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the tert-Butyl Group to form 4-Bromothiophenol
Materials:
-
This compound (1.0 equiv)
-
Anhydrous HBr in Acetic Acid (33 wt %, 5.0 equiv)
-
Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Add the solution of anhydrous HBr in acetic acid dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 4-bromothiophenol, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Protocol 3: S-Methylation of 4-Bromothiophenol to yield 4-Bromothioanisole
Materials:
-
4-Bromothiophenol (1.0 equiv)
-
Methyl iodide (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Acetone
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-bromothiophenol, potassium carbonate, and acetone.
-
Stir the suspension at room temperature and add methyl iodide dropwise.
-
Continue stirring at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired 4-bromothioanisole. The product is often pure enough for subsequent use, but can be further purified by column chromatography if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Deprotection of the Tert-Butylsulfanyl Group from Aromatic Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butylsulfanyl (S-tBu) group is a valuable protecting group for the thiol functionality on aromatic rings. Its steric bulk confers stability to a wide range of synthetic transformations, including those involving strong nucleophiles and bases. However, the efficient and selective cleavage of the Ar-S-tBu bond is a critical step in many synthetic routes, particularly in the preparation of active pharmaceutical ingredients and other complex molecules where a free thiol is required for subsequent reactions or biological activity.
This document provides detailed application notes and protocols for the deprotection of the tert-butylsulfanyl group from aromatic rings, focusing on acid-catalyzed methods, as well as alternative procedures. The information is intended to guide researchers in selecting the optimal conditions for their specific substrates and synthetic goals.
Deprotection Methodologies
The removal of the tert-butylsulfanyl group from aromatic rings can be accomplished under several conditions, with acid-catalyzed cleavage being the most common approach. The choice of method depends on the substrate's sensitivity to acidic conditions and the desired final product.
Acid-Catalyzed Deprotection
Strong acids, most notably trifluoroacetic acid (TFA), are widely used for the cleavage of tert-butyl protecting groups from various heteroatoms, including sulfur. The S-tert-butyl group is generally less susceptible to acidolysis than its oxygen counterpart (O-tert-butyl), often requiring stronger acidic conditions or longer reaction times for complete removal.[1]
The mechanism of acid-catalyzed deprotection involves the protonation of the sulfur atom, followed by the departure of a stable tert-butyl cation. This cation can then be trapped by scavengers present in the reaction mixture to prevent unwanted side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic functional groups.[2][3]
Common Acidic Reagents:
-
Trifluoroacetic Acid (TFA): Often used in a mixture with a solvent like dichloromethane (DCM) and scavengers.[4][5]
-
Hydrochloric Acid (HCl): Can be used in an aqueous or organic solvent.[6]
Scavengers:
The liberated tert-butyl cation is a reactive electrophile that can lead to side products. To mitigate this, scavengers are typically added to the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS): An effective scavenger for tert-butyl cations.[7]
-
Water: Can act as a scavenger.
-
Thioanisole: Can prevent side reactions, though it may also promote the removal of other protecting groups.
-
1,2-Ethanedithiol (EDT): A useful scavenger, especially when other sulfur-containing residues are present.[7]
Alternative Deprotection Methods
While acid-catalyzed cleavage is prevalent, other methods can be employed, particularly when the substrate is acid-sensitive.
-
Oxidative S-Dealkylation: N-Bromosuccinimide (NBS) in acetonitrile has been reported to achieve oxidative S-dealkylation of tert-butyl aryl sulfides, providing a route to 3-substituted-3H-1,2-benzodithioles without the need for prior deprotection of the tert-butyl group.[8]
-
Reductive Desulfurization with Raney Nickel: For instances where the complete removal of the sulfur atom is desired, Raney Nickel can be used. This method results in the hydrogenolysis of the carbon-sulfur bond, replacing the tert-butylsulfanyl group with a hydrogen atom.[9][10][11][12][13]
Data Presentation
The following table summarizes various conditions for the deprotection of tert-butyl groups, providing a comparative overview. Note that specific yields for Ar-S-tBu deprotection are not always explicitly reported in the literature, and the conditions are often generalized for tert-butyl deprotection.
| Reagent/Method | Substrate Type | Solvent | Temperature | Time | Yield | Reference(s) |
| Acid-Catalyzed | ||||||
| 50% TFA in DCM | tert-Butyl esters | Dichloromethane | Room Temp. | 2-5 h | Good | [4][5] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Peptides with Tyr(tBu) | N/A | Room Temp. | 2-3 h | N/A | [7] |
| 1.0 N HCl | Peptides with tBu-protected alcohols/acids | Water | Room Temp. | 30 min | N/A | [6] |
| Oxidative | ||||||
| N-Bromosuccinimide (NBS) | Mercapto tert-butyl sulfides | Acetonitrile | N/A | N/A | Good | [8] |
| Reductive | ||||||
| Raney Nickel | General organosulfur compounds | Ethanol/Methanol | Reflux | Variable | N/A | [9][10] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the deprotection of a tert-butylsulfanyl group from an aromatic ring using a TFA cocktail.
Materials:
-
Aryl tert-butyl sulfide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the aryl tert-butyl sulfide in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M under an inert atmosphere (nitrogen or argon).
-
Preparation of Cleavage Cocktail: In a separate container, carefully prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS.[7]
-
Deprotection Reaction: To the stirred solution of the substrate, add the freshly prepared cleavage cocktail (typically 10-20 volumes relative to the substrate).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material. Reaction times can vary from 1 to 4 hours depending on the substrate.
-
Work-up: a. Upon completion, filter the reaction mixture to remove any solid residues. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the TFA and DCM. c. To ensure complete removal of residual TFA, co-evaporation with toluene (3 x 10 mL) can be performed.
-
Precipitation and Isolation: a. In a separate centrifuge tube, add the concentrated residue dropwise to a 10-fold excess of cold diethyl ether. b. A precipitate of the deprotected product should form. c. Centrifuge the mixture to pellet the product. d. Carefully decant the ether. e. Wash the pellet two more times with cold diethyl ether to remove residual scavengers and byproducts.
-
Drying: Dry the isolated product under high vacuum.
Mandatory Visualization
Signaling Pathway for Acid-Catalyzed Deprotection
Caption: Acid-catalyzed deprotection of an aryl tert-butylsulfanyl group.
Experimental Workflow for Deprotection and Isolation
Caption: General experimental workflow for aryl tert-butylsulfanyl deprotection.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxidative S-dealkylation of tert-butyl aryl sulphides: a novel route to 3-substituted-3H-1,2-benzodithioles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Raney nickel desulfurization | Britannica [britannica.com]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
Application Notes and Protocols: 1-Bromo-4-(tert-butylsulfanyl)benzene as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(tert-butylsulfanyl)benzene is a bifunctional aromatic compound with significant potential as a building block in the synthesis of pharmaceutical agents. Its structure, featuring a reactive bromo group and a sterically hindered tert-butylsulfanyl moiety, allows for its incorporation into a wide range of complex organic molecules. The bromo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery. The tert-butylsulfanyl group can influence the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and lipophilicity. These characteristics make this compound a valuable scaffold for the development of novel therapeutics targeting a variety of biological pathways.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical research lies in its ability to participate in the construction of carbon-carbon and carbon-nitrogen bonds, which are crucial for the assembly of diverse molecular frameworks.
-
Kinase Inhibitors: The (4-(tert-butylsulfanyl)phenyl) moiety can be incorporated into the core structures of kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site of various kinases.
-
GPCR Modulators: This building block can be used to synthesize ligands for G-protein coupled receptors (GPCRs), where the lipophilic tert-butylsulfanyl group can enhance membrane permeability and receptor affinity.
-
Other Bioactive Molecules: The versatile reactivity of the bromo group allows for the synthesis of a wide array of other potential therapeutic agents, including antivirals, anti-inflammatory agents, and metabolic disorder treatments.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes representative yields for common cross-coupling reactions using this compound as a substrate. These values are based on typical outcomes for similar aryl bromides and serve as a general guide for reaction planning.
| Coupling Partner (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 4-(tert-Butylsulfanyl)-1,1'-biphenyl | 85-95 |
| 4-Aniline (1.2) | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 110 | 18 | N-(4-(tert-Butylsulfanyl)phenyl)aniline | 75-85 |
| Morpholine (1.5) | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 4-(4-(tert-Butylsulfanyl)phenyl)morpholine | 70-80 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst mixture by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add toluene and water (typically a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 18-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic workflows for Suzuki and Buchwald-Hartwig reactions.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Application Notes and Protocols: 1-Bromo-4-(tert-butylsulfanyl)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-4-(tert-butylsulfanyl)benzene as a versatile building block in the synthesis of advanced functional materials. The presence of a reactive bromo group and a bulky tert-butylsulfanyl moiety allows for the strategic design and synthesis of polymers and small molecules with tailored electronic and physical properties for a range of applications in materials science.
Introduction
This compound is an aromatic organic compound featuring a bromine atom and a tert-butylsulfanyl group at the para positions of a benzene ring. This unique substitution pattern makes it a valuable precursor for various advanced materials. The bromo group serves as a reactive handle for a multitude of cross-coupling reactions, most notably the Suzuki, Stille, and Sonogashira reactions, enabling the formation of carbon-carbon bonds. The tert-butylsulfanyl group, with its bulky nature and sulfur atom, can influence the solubility, morphology, and electronic properties of the resulting materials. This makes this compound a key monomer for the synthesis of conjugated polymers for organic electronics and a building block for novel liquid crystals and other functional organic materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 25752-90-3 |
| Molecular Formula | C₁₀H₁₃BrS |
| Molecular Weight | 245.18 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) |
Applications in Materials Science
The bifunctional nature of this compound makes it a valuable precursor for various advanced materials.
Conjugated Polymers for Organic Electronics
Aryl thioethers are known to be incorporated into polymer backbones to modulate their electronic properties, solubility, and morphology. This compound can serve as a monomer in polymerization reactions, such as Suzuki polycondensation, to produce poly(p-phenylene sulfide) (PPS) derivatives. These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bulky tert-butyl group can enhance the solubility of the resulting polymers, facilitating their processing from solution.
Liquid Crystals
The introduction of a sulfur-containing substituent can influence the mesomorphic properties of liquid crystals. The tert-butylsulfanyl group in derivatives of this compound can impact the molecular packing and phase behavior of liquid crystalline materials. While less common than for its linear alkyl analogues, the bulky tert-butyl group can be exploited to disrupt crystallinity and promote the formation of specific liquid crystal phases.
Experimental Protocols
The following are representative protocols for the synthesis and application of this compound in materials science. These protocols are adapted from established methods for structurally similar compounds and should be optimized for specific applications.
Synthesis of a Conjugated Copolymer via Suzuki Polycondensation
This protocol outlines the synthesis of a copolymer using this compound and a diboronic ester comonomer.
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous potassium carbonate (2M solution)
-
Toluene
-
Methanol
Procedure:
-
In a Schlenk tube, combine this compound (1 equivalent), 1,4-benzenediboronic acid bis(pinacol) ester (1 equivalent), and Pd(PPh₃)₄ (1-3 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and the degassed 2M K₂CO₃ solution.
-
Heat the mixture to 90-100 °C with vigorous stirring for 48-72 hours. An increase in viscosity may be observed as the polymer forms.
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water and methanol to remove catalyst residues and oligomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., acetone, hexanes, chloroform).
-
Dry the purified polymer under vacuum to obtain the final product.
Workflow for the Synthesis of a Conjugated Polymer:
Caption: Workflow for the synthesis of a conjugated polymer.
Synthesis of a Biphenyl Derivative for Liquid Crystal Applications
This protocol describes a Suzuki coupling reaction to synthesize a biphenyl derivative, a common core for liquid crystals.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with toluene or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Diagram of Suzuki Coupling for a Liquid Crystal Precursor:
Caption: Suzuki coupling for a thioether-containing liquid crystal precursor.
Conclusion
This compound is a promising building block for the synthesis of advanced functional materials. Its reactive bromide handle allows for the facile formation of carbon-carbon bonds, while the tert-butylsulfanyl group can be used to fine-tune the properties of the resulting materials. The protocols provided herein offer a starting point for the exploration of this compound in the fields of conjugated polymers, liquid crystals, and other areas of materials science. Further research into the specific properties and performance of materials derived from this compound is warranted.
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning by 1-Bromo-4-(tert-butylsulfanyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during experiments involving 1-Bromo-4-(tert-butylsulfanyl)benzene, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound problematic in palladium-catalyzed reactions?
A1: The sulfur atom in the tert-butylsulfanyl group of this compound can act as a poison to the palladium catalyst. The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of stable, inactive palladium-sulfur complexes. This coordination deactivates the catalyst, resulting in low or no product yield.
Q2: What is the general mechanism of catalyst poisoning by sulfur-containing compounds?
A2: Sulfur compounds poison noble metal catalysts, such as palladium, by adsorbing onto the active sites of the catalyst. This process, known as sulphidation, can irreversibly modify the electronic properties of the metal atoms, hindering their ability to catalyze the desired reaction.
Q3: What are the most effective strategies to overcome catalyst poisoning by this compound?
A3: Key strategies include:
-
Use of Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.
-
Higher Catalyst Loading: Increasing the amount of the palladium catalyst can help compensate for the portion that gets deactivated.
-
Elevated Reaction Temperatures: Higher temperatures can sometimes facilitate the desired reaction pathway over the poisoning pathway.
-
Careful Selection of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.
-
Ensuring Anaerobic Conditions: Oxygen can also deactivate the palladium catalyst, so proper degassing of solvents and reagents is crucial.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading from the typical 1-2 mol% to 3-5 mol%.[1] 2. Utilize Robust Ligands: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can protect the palladium center from sulfur coordination.[2] 3. Consider Palladacycle Pre-catalysts: These are often more resistant to poisoning.[2] |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: The electron-donating nature of the thioether group can make the carbon-bromine bond less reactive. Increasing the temperature to 80-120 °C can promote the oxidative addition step.[2] 2. Use a More Reactive Palladium Precursor: Consider using a more active palladium source. |
| Poor Reagent Quality or Reaction Setup | 1. Verify Reagent Purity: Use fresh, high-purity boronic acid, base, and solvents. 2. Ensure Anhydrous and Anaerobic Conditions: If the reaction is sensitive to moisture and air, use dry solvents and thoroughly degas the reaction mixture. Oxygen can deactivate the catalyst.[3] |
Issue 2: Formation of Significant Byproducts
Possible Causes and Solutions:
| Byproduct | Possible Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen. | 1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen).[3] 2. Use a Milder Base: A very strong base can sometimes promote homocoupling. |
| Dehalogenated Starting Material | Presence of a hydride source (e.g., water, alcohol). | 1. Use Anhydrous Solvents and Reagents: Ensure all components of the reaction are dry. 2. Optimize Ligand and Base: The choice of ligand and base can influence the extent of this side reaction. |
| Cleavage of C-S Bond | Harsh reaction conditions. | 1. Milder Conditions: Use a lower reaction temperature and a weaker base if possible. 2. Ligand Selection: Choose ligands that favor the cross-coupling pathway over C-S bond activation. |
Data Presentation
The following tables summarize reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of aryl bromides containing thioether substituents. While direct comparative data for this compound is limited in the literature, the data for structurally similar compounds provide a valuable reference for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Thioether-Containing Aryl Bromides
Disclaimer: The following data is for substrates structurally similar to this compound and should be used as a guide for optimization.
| Aryl Bromide | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromothioanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95[2] |
| 4-Bromothioanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 12 | 92[2] |
| 1-Bromo-4-(ethylthio)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 85[2] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction of this compound
This protocol is adapted from established methods for sulfur-containing aryl bromides and serves as a robust starting point.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(XPhos)₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of palladium catalyst poisoning by sulfur compounds.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
Technical Support Center: Optimizing Suzuki Coupling Yields with Sulfur-Containing Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving sulfur-containing substrates.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low to No Yield
-
Question: My Suzuki coupling reaction with a sulfur-containing substrate (e.g., thiophene, thiazole, or aryl sulfide) is resulting in a low or no yield. What are the primary causes and how can I address them?
-
Answer: Low yields in Suzuki couplings with sulfur-containing compounds are most commonly attributed to catalyst poisoning . The sulfur atom can strongly coordinate to the palladium catalyst, deactivating it and halting the catalytic cycle.[1][2]
Initial Troubleshooting Steps:
-
Increase Catalyst Loading: A straightforward initial approach is to increase the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) to compensate for the portion that gets deactivated.[1]
-
Evaluate Catalyst and Ligand: Ensure your palladium source and ligand are active and not degraded.[3] If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[3] Consider using fresh, high-purity reagents.
-
Ensure Inert Atmosphere: Oxygen can lead to the undesirable homocoupling of boronic acids and can also contribute to catalyst decomposition.[3] It is crucial to properly degas solvents and maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][4]
Advanced Solutions:
-
Select a Robust Catalyst System: Employ catalyst systems known for their resistance to poisoning. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium A) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and improve performance with challenging substrates.[1]
-
Slow Addition of the Sulfur-Containing Substrate: Instead of adding the entire amount of the sulfur-containing coupling partner at the beginning, a slow, portion-wise addition or addition via a syringe pump can maintain a low concentration of the poisoning species, preserving the catalyst's activity over a longer period.[1]
-
Issue 2: Reaction Stalls Before Completion
-
Question: My reaction starts, and I can see product formation, but it stops before all the starting material is consumed. What could be happening?
-
Answer: This is a classic sign of progressive catalyst deactivation .[1] The catalyst is initially active but is gradually poisoned by the sulfur-containing substrate as the reaction proceeds.
Troubleshooting Steps:
-
Implement Slow Addition: As mentioned previously, the slow addition of the sulfur-containing reagent is a key strategy to mitigate this issue.[1]
-
Optimize Reaction Temperature: While higher temperatures can sometimes increase reaction rates, they can also accelerate catalyst decomposition. A careful optimization of the reaction temperature is recommended.
-
Consider a Different Palladium Precatalyst: Palladacycles or other pre-formed, air-stable Pd(0) sources might offer improved stability and longevity in the reaction mixture.[3][5]
-
Issue 3: Presence of an Unprotected Thiol (-SH) Group
-
Question: I am attempting a Suzuki coupling with a substrate that has a free thiol (-SH) group, and the reaction is completely failing. Why is this happening?
-
Answer: Unprotected thiol groups are potent poisons for palladium catalysts and will almost certainly lead to reaction failure.[1]
Solution:
-
Protect the Thiol Group: It is essential to protect the thiol group before the Suzuki coupling reaction. Common protecting groups for thiols that are stable under Suzuki conditions include the 2-methoxyisobutyryl group and the 2-(4-pyridinyl)ethyl group.[1] The protecting group can be removed in a subsequent step after the carbon-carbon bond has been formed.[1]
-
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
-
Q1: What is the best palladium catalyst for Suzuki coupling with sulfur-containing heterocycles like thiophene?
-
A1: While there is no single "best" catalyst for all scenarios, for many thiophene derivatives, Pd(PPh₃)₄ has been used effectively.[6] However, for more challenging or sterically hindered substrates, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos often provide superior yields and reaction rates.[1][6]
-
-
Q2: Are there alternatives to phosphine ligands?
-
A2: Yes, N-heterocyclic carbene (NHC) ligands are a robust class of ligands that can offer high stability and activity, making them a good choice for challenging couplings, including those with sulfur-containing substrates.[1]
-
Base and Solvent Selection
-
Q3: How do I choose the right base for my reaction?
-
A3: The base plays a crucial role in activating the boronic acid for transmetalation.[7] For Suzuki couplings with sulfur-containing compounds, common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often effective.[6][7][8][9] The choice of base can be substrate-dependent, so screening a few options is often beneficial.[6]
-
-
Q4: What is the recommended solvent system?
-
A4: A biphasic solvent system is commonly used to dissolve both the organic substrates and the inorganic base.[6][10] Mixtures of an organic solvent like 1,4-dioxane, tetrahydrofuran (THF), or toluene with water are frequently employed.[6][11] The ratio of the organic solvent to water can be optimized to improve the solubility of the reactants and enhance the reaction rate.[6][10]
-
Data Summary
Table 1: Comparison of Bases for a Generic Suzuki Coupling
| Base | Typical Yield Range (%) | Notes |
| K₂CO₃ | 70-95 | A common and effective choice for many Suzuki couplings.[7][9] |
| Cs₂CO₃ | 80-98 | Often gives higher yields, especially with challenging substrates, but is more expensive.[7][8] |
| K₃PO₄ | 75-96 | A strong base that can be effective when others fail.[6][7] |
| Na₂CO₃ | 65-90 | A milder and cost-effective option.[6][7] |
| Et₃N | Lower | Organic bases are generally less effective than inorganic bases in Suzuki couplings.[9] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent used.
Experimental Protocols
General Protocol for Optimizing Suzuki Coupling with a Sulfur-Containing Substrate
This protocol provides a starting point for the optimization of a Suzuki coupling reaction involving a sulfur-containing aryl halide and an arylboronic acid.
Materials:
-
Sulfur-containing aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the sulfur-containing aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Solvent Addition: Add the degassed solvent system (11 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki couplings.
Caption: Palladium catalyst deactivation by a sulfur-containing substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. reddit.com [reddit.com]
Technical Support Center: 1-Bromo-4-(tert-butylsulfanyl)benzene in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(tert-butylsulfanyl)benzene in cross-coupling reactions. Our focus is on minimizing the formation of homocoupling side products and optimizing reaction conditions for desired product formation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of 4,4'-bis(tert-butylsulfanyl)biphenyl as a side product in my cross-coupling reaction?
A1: The formation of the homocoupling product, 4,4'-bis(tert-butylsulfanyl)biphenyl, is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl halides. This can occur through several mechanisms, including the reaction of an organopalladium intermediate with a second molecule of the aryl halide or the disproportionation of two organopalladium species. The presence of oxygen can also promote the homocoupling of boronic acid reagents in Suzuki-Miyaura coupling.
Q2: How does the tert-butylsulfanyl group affect the reactivity of this compound?
A2: The sulfur atom in the tert-butylsulfanyl group can act as a poison to the palladium catalyst by coordinating to the metal center and deactivating it.[1] This coordination can form stable off-cycle palladium-sulfur complexes, reducing the concentration of the active catalytic species.[1] Additionally, the electron-donating nature of the thioether group can increase the electron density at the carbon-bromine bond, making the initial oxidative addition step of the catalytic cycle more difficult.[1]
Q3: What are the most effective strategies to minimize homocoupling?
A3: To minimize homocoupling, several strategies can be employed:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can protect the palladium center from sulfur coordination and promote the desired cross-coupling pathway.[1]
-
Catalyst Choice: Consider using palladium pre-catalysts that are more resistant to poisoning.[1] In some cases, nickel or copper-based catalytic systems may be effective alternatives to palladium.[1]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.
-
Base Selection: The choice of base is crucial. Weaker bases may be less likely to promote side reactions.
-
Inert Atmosphere: Thoroughly degassing solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxygen-mediated side reactions.
-
-
Stoichiometry: While a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents of boronic acid in Suzuki coupling) is common, a large excess should be avoided as it can favor homocoupling.
Q4: Besides homocoupling, what other common side products should I be aware of?
A4: Another common side product is the hydrodehalogenation product, where the bromine atom is replaced by a hydrogen atom, yielding tert-butylsulfanylbenzene. This can be promoted by various hydrogen sources in the reaction mixture, such as the solvent, base, or the organoboron reagent in Suzuki couplings.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low Yield of Desired Cross-Coupling Product and High Homocoupling
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Sulfur | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[1][2] Consider using a higher catalyst loading (e.g., 2-5 mol%). |
| Suboptimal Ligand | Screen a variety of phosphine ligands to identify the most effective one for your specific transformation. |
| Presence of Oxygen | Ensure all solvents and reagents are thoroughly degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution. |
| Inappropriate Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The solubility and strength of the base can significantly impact the reaction outcome.[1] |
| Reaction Temperature Too High | Attempt the reaction at a lower temperature to disfavor the homocoupling pathway. |
Issue 2: Formation of Hydrodehalogenation Side Product
| Potential Cause | Suggested Solution |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Ensure the base is dry. |
| Slow Reductive Elimination | The choice of ligand can influence the rate of reductive elimination. Bulky, electron-rich ligands often accelerate this step. |
| Hydrogen Donors in the Reaction | If using a solvent that can act as a hydrogen donor (e.g., alcohols), consider switching to an aprotic solvent like dioxane or toluene. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methods for sulfur-containing aryl bromides and is optimized to minimize homocoupling.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
PdCl₂(XPhos)₂ (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
In a glovebox or under a positive pressure of inert gas, add the PdCl₂(XPhos)₂ catalyst to the flask.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Seal the flask and purge with nitrogen or argon for 10-15 minutes by bubbling the gas through the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions that can be used as a starting point for the optimization of cross-coupling reactions with this compound to minimize homocoupling.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Key Consideration |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 | 70-95 | Bulky, electron-rich ligands are crucial.[1][2] |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | 90-120 | 65-90 | Stronger bases are often required. |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | 25-70 | 60-85 | Copper-free conditions can minimize alkyne homocoupling. |
Visualizations
Caption: A troubleshooting workflow for minimizing homocoupling side products.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: 1-Bromo-4-(tert-butylsulfanyl)benzene in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(tert-butylsulfanyl)benzene in palladium-catalyzed cross-coupling reactions. The primary focus is on preventing the common side reaction of hydrodehalogenation, which leads to the formation of the undesired byproduct, 4-(tert-butylsulfanyl)benzene.
Troubleshooting Guides
Hydrodehalogenation is a frequent challenge in palladium-catalyzed cross-coupling reactions, where the C-X bond is replaced by a C-H bond, leading to reduced yields of the desired product.[1] The presence of the sulfur-containing tert-butylsulfanyl group in this compound can introduce additional complexities due to potential catalyst inhibition.[2] The following guides address specific issues you may encounter during your experiments.
Issue 1: Significant Formation of 4-(tert-butylsulfanyl)benzene (Hydrodehalogenation Byproduct)
This is the most common issue, directly impacting the yield of your desired coupled product. Several factors can contribute to this side reaction.
Data Presentation: Impact of Reaction Parameters on Hydrodehalogenation
| Parameter | Condition Favoring Hydrodehalogenation | Recommended Condition for Minimizing Hydrodehalogenation | Rationale |
| Catalyst/Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[3][4][5] | Bulky ligands promote the desired reductive elimination step over competing pathways and can mitigate catalyst deactivation by the sulfur atom.[2][3][6] Electron-rich ligands enhance the rate of oxidative addition.[5] |
| Base | Strong, sterically hindered bases (e.g., NaOtBu, KOtBu).[1] | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[7] | Strong alkoxide bases can act as hydride sources, leading to the formation of palladium-hydride species that are precursors to hydrodehalogenation.[1] Weaker bases are less prone to this side reaction.[7] |
| Temperature | High reaction temperatures (e.g., > 120 °C) | Lower reaction temperatures (e.g., 80-100 °C) | Elevated temperatures can accelerate the rate of hydrodehalogenation. Modern catalyst systems are often highly active at lower temperatures. |
| Solvent | Protic solvents (e.g., alcohols) or solvents prone to decomposition | Aprotic, non-coordinating solvents (e.g., Toluene, Dioxane) | Protic solvents can act as hydride sources. While some reactions tolerate water, starting with anhydrous conditions provides better control. |
| Reaction Time | Prolonged reaction times | Monitor reaction progress and stop when the starting material is consumed | Extended exposure to reaction conditions can lead to product degradation and an increase in side products. |
Troubleshooting Workflow
Caption: A troubleshooting workflow for minimizing hydrodehalogenation.
Issue 2: Low or No Conversion of Starting Material
If you observe unreacted this compound, the issue may lie with catalyst activity or reaction conditions.
Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity:
-
Ensure the palladium precatalyst and phosphine ligand have not degraded. Use freshly opened reagents or store them under an inert atmosphere.
-
For catalysts that require in situ reduction of Pd(II) to Pd(0), ensure the conditions are appropriate for this to occur.[5]
-
-
Optimize Catalyst System:
-
The tert-butylsulfanyl group can inhibit the catalyst. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
-
Use a more active catalyst system. Buchwald-type palladacycle precatalysts with bulky, electron-rich ligands are often more effective for challenging substrates.
-
-
Ensure Inert Atmosphere:
-
Thoroughly degas all solvents and reagents.
-
Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction to prevent catalyst oxidation.
-
-
Check Reagent Purity:
-
Impurities in the starting materials or solvents can poison the catalyst. Use high-purity reagents and anhydrous solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem with this compound?
A1: Hydrodehalogenation is a side reaction in which the bromine atom on the benzene ring is replaced by a hydrogen atom, resulting in the formation of 4-(tert-butylsulfanyl)benzene. This is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.
Q2: How does the tert-butylsulfanyl group affect the cross-coupling reaction?
A2: The sulfur atom in the tert-butylsulfanyl group is a Lewis base and can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle. The use of bulky ligands helps to prevent this inhibitory interaction and promotes the desired catalytic activity.[2]
Q3: Which type of cross-coupling reaction is most prone to hydrodehalogenation with this substrate?
A3: While hydrodehalogenation can occur in various palladium-catalyzed reactions, conditions that involve strong bases and high temperatures, sometimes employed in reactions like the Heck or Sonogashira couplings, can increase the likelihood of this side reaction. However, by carefully selecting the catalyst, ligand, and base, hydrodehalogenation can be minimized in all types of cross-coupling reactions.
Q4: Can I use a stronger base to speed up a slow reaction without causing hydrodehalogenation?
A4: Using a stronger base like sodium tert-butoxide is a common strategy to accelerate cross-coupling reactions, but it also significantly increases the risk of hydrodehalogenation.[1] It is generally preferable to first optimize the catalyst system (palladium precursor and ligand) to achieve a higher reaction rate. If a stronger base is necessary, it should be used with caution, and the reaction should be carefully monitored at a lower temperature.
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura and Heck reactions with this compound, designed to minimize hydrodehalogenation. These are based on established methods for the analogous compound, 1-Bromo-4-propylsulfanylbenzene.[3][6]
Protocol 1: Suzuki-Miyaura Coupling
This protocol is optimized for the formation of a C-C bond with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
PdCl₂(XPhos)₂ (trans-Dichlorobis(XPhos)palladium(II)) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a positive pressure of inert gas, add the PdCl₂(XPhos)₂ catalyst (0.02 mmol, 2 mol%) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Inert Atmosphere: Seal the flask and purge with inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to Catalytic Activity | Journal Article | PNNL [pnnl.gov]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
purification of 1-Bromo-4-(tert-butylsulfanyl)benzene reaction products by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 1-Bromo-4-(tert-butylsulfanyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. A likely synthesis involves the reaction of 4-bromothiophenol with a tert-butyl source. Potential impurities include:
-
Unreacted 4-bromothiophenol: The starting material.
-
Di-(4-bromophenyl) disulfide: Formed from the oxidation of the starting thiophenol.
-
tert-Butyl alcohol or other tert-butyl source reagents: Residuals from the reaction.
-
Solvent and other reagents: Any other materials used in the reaction that were not fully removed.
Q2: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A2: this compound is a relatively nonpolar compound. A good starting point for elution is a nonpolar solvent system, with a gradual increase in polarity. A common choice is a mixture of hexane and ethyl acetate. You should start with 100% hexane and gradually increase the percentage of ethyl acetate (e.g., 1%, 2%, 5%). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q3: My compound is not stable on silica gel. What are my alternatives?
A3: If your compound decomposes on silica gel, you can try using a less acidic stationary phase like alumina (neutral or basic).[1] Another option is to use deactivated silica gel.[1] You can test the stability of your compound by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[1]
Q4: Should I use the wet or dry loading method to apply my sample to the column?
A4: If your compound is highly soluble in the eluent system, wet loading is a straightforward option.[2] However, if the compound has poor solubility in the starting eluent, dry loading is preferable.[2] Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, which is then added to the top of the column. This can lead to better band resolution.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product does not move from the origin | Eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). |
| Compound is not soluble in the eluent. | Change to a solvent system that dissolves your compound well.[1] | |
| Poor separation of product and impurities | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve better separation between the spots. |
| Column was overloaded with the sample. | Reduce the amount of sample loaded onto the column. | |
| Flow rate is too fast or too slow. | Adjust the flow rate. A very slow flow can lead to band broadening due to diffusion, while a very fast flow doesn't allow for proper equilibration.[2] | |
| Streaking or tailing of the product band | The compound is interacting too strongly with the silica gel. | Add a small amount of a more polar solvent to the eluent system to reduce strong interactions. |
| The sample was not loaded evenly onto the column. | Ensure the initial band of the sample is narrow and horizontal.[2] | |
| Low yield of purified product | The product is still on the column. | Flush the column with a highly polar solvent to elute any remaining compound. |
| Fractions containing the product were discarded. | Carefully check all fractions by TLC before combining and evaporating. | |
| The product is very dilute in the collected fractions. | Concentrate the fractions in the expected elution range and re-check for the presence of your product.[1] | |
| Product decomposition on the column | The compound is sensitive to the acidic nature of silica gel. | Use a different stationary phase like neutral alumina or deactivated silica gel.[1] |
Chromatographic Parameters Summary
The following table provides estimated parameters for the purification of this compound. These should be optimized for your specific reaction mixture using TLC.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (starting with 100% Hexane) |
| Estimated Rf of Product | ~0.4 - 0.6 in 5% Ethyl Acetate/Hexane |
| Estimated Rf of 4-bromothiophenol | ~0.2 - 0.3 in 5% Ethyl Acetate/Hexane |
| Estimated Rf of Di-(4-bromophenyl) disulfide | ~0.5 - 0.7 in 5% Ethyl Acetate/Hexane |
Detailed Experimental Protocol: Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Sand
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate mixtures (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane) to find a solvent system that gives good separation and an Rf value for the product between 0.3 and 0.4.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (about 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand/silica.
-
Open the stopcock and begin collecting fractions.
-
Start with the least polar solvent system determined from your TLC analysis (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent as the elution progresses (gradient elution).
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot the starting material, the crude mixture, and the collected fractions on the same TLC plate for comparison.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for chromatography purification.
Caption: Experimental workflow for purification by column chromatography.
References
recrystallization protocol for purifying derivatives of 1-Bromo-4-(tert-butylsulfanyl)benzene
Welcome to the technical support center for the purification of 1-Bromo-4-(tert-butylsulfanyl)benzene derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of these compounds. Below you will find a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to support your work.
Recrystallization of 1-Bromo-4-(tert-butylsulfonyl)benzene
This guide focuses on the purification of 1-Bromo-4-(tert-butylsulfonyl)benzene, a solid derivative of this compound. The protocol is intended for the purification of the crude solid product obtained from the oxidation of the corresponding sulfide.
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol outlines a standard procedure for the purification of crude 1-Bromo-4-(tert-butylsulfonyl)benzene by recrystallization from a mixed solvent system of ethanol and water.
Materials:
-
Crude 1-Bromo-4-(tert-butylsulfonyl)benzene
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude 1-Bromo-4-(tert-butylsulfonyl)benzene in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol to dissolve the solid completely. Start with a small volume and add more in portions while heating and stirring.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
Heat the solution to boiling.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For optimal drying, the crystals can be transferred to a watch glass and placed in a desiccator.
-
Data Presentation: Recrystallization Parameters
The following table summarizes the key quantitative data for the recrystallization of 1-Bromo-4-(tert-butylsulfonyl)benzene.
| Parameter | Value | Notes |
| Starting Material | Crude 1-Bromo-4-(tert-butylsulfonyl)benzene | Purity: ~85-95% |
| Solvent System | Ethanol/Water | A common mixed solvent system for aryl sulfones |
| Ethanol to Water Ratio | Approximately 3:1 to 4:1 (v/v) | The exact ratio may vary depending on the impurity profile |
| Dissolution Temperature | Boiling point of ethanol (~78 °C) | Ensure complete dissolution of the crude product |
| Crystallization Temperature | Room temperature followed by 0-4 °C | Slow cooling is recommended for larger crystal formation |
| Expected Yield | 70-90% | Yields may vary based on the purity of the crude product |
| Purity of Final Product | >99% | As determined by HPLC or melting point analysis |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of 1-Bromo-4-(tert-butylsulfonyl)benzene.
Q1: No crystals form after the solution has cooled. What should I do?
A1: This is a common issue that can be resolved by inducing crystallization. Here are a few techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure 1-Bromo-4-(tert-butylsulfonyl)benzene, add a tiny crystal to the solution. This "seed crystal" will act as a template for crystallization.
-
Further Cooling: Ensure the flask has been in an ice bath for a sufficient amount of time (at least 30 minutes).
-
Reduce Solvent: If too much ethanol was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
Q2: An oil has formed instead of crystals. How can I fix this?
A2: "Oiling out" can occur if the compound precipitates from the solution at a temperature above its melting point. To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot ethanol to the solution.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
Q3: The yield of my recrystallized product is very low. What are the possible reasons?
A3: A low yield can be caused by several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation.
-
Washing with warm solvent: Always use ice-cold solvent to wash the crystals during vacuum filtration.
Q4: My final product is still colored. How can I obtain a colorless product?
A4: Colored impurities can sometimes co-crystallize with your product.
-
Use activated charcoal during the recrystallization process as described in the protocol. Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.
-
A second recrystallization may be necessary to remove persistent colored impurities.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical steps to take when troubleshooting common issues during the recrystallization of 1-Bromo-4-(tert-butylsulfonyl)benzene.
Caption: Troubleshooting workflow for the recrystallization of 1-Bromo-4-(tert-butylsulfonyl)benzene.
Technical Support Center: Phosphine Ligand Selection for Cross-Coupling with Thioether-Containing Aryl Halides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during palladium-catalyzed cross-coupling reactions with thioether-containing aryl halides. The presence of a sulfur atom in the substrate can lead to catalyst deactivation, making the appropriate choice of phosphine ligand crucial for a successful reaction.
Troubleshooting Guides
Issue 1: Low to No Product Formation
Question: I am attempting a Suzuki-Miyaura (or other cross-coupling) reaction with an aryl halide that contains a methylthio (-SMe) or other thioether group, and I am observing very low to no conversion of my starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation in the presence of a thioether moiety is a common issue, primarily due to catalyst poisoning. The sulfur atom in the thioether can act as a Lewis base and strongly coordinate to the palladium center, leading to the formation of stable, catalytically inactive complexes. This effectively removes the active catalyst from the reaction cycle.
Troubleshooting Steps:
-
Ligand Selection is Critical: The primary strategy to overcome sulfur poisoning is the use of sterically bulky and electron-rich phosphine ligands. These ligands can shield the palladium center, sterically hindering the coordination of the thioether. Furthermore, their strong electron-donating properties can increase the electron density on the palladium, which can sometimes weaken the Pd-S bond if it does form.
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices. Their biaryl backbone provides significant steric bulk around the phosphorus atom.
-
cataCXium® A: This di(1-adamantyl)-n-butylphosphine ligand is extremely bulky and has proven effective in challenging cross-coupling reactions.
-
Alkylbisphosphine Ligands: Ligands like CyPF-tBu have shown success in C-S bond formation and can be effective in preventing catalyst deactivation by sulfur.
-
-
-
Increase Catalyst and/or Ligand Loading: If you are still observing low conversion, a modest increase in the catalyst and/or ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation. However, this should be a secondary strategy to proper ligand selection.
-
Reaction Temperature and Time: Ensure your reaction is running at an appropriate temperature. While higher temperatures can sometimes overcome catalyst deactivation, they can also lead to ligand degradation or side reactions. Monitor the reaction over time to determine if it is simply sluggish or completely stalled.
-
Purity of Reagents: Ensure all reagents, especially the aryl halide and the coupling partner, are of high purity. Trace impurities can also contribute to catalyst deactivation.
Logical Flowchart for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in cross-coupling with thioether-containing aryl halides.
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands so effective for cross-coupling reactions with thioether-containing substrates?
A1: There are two main reasons:
-
Steric Hindrance: The large size of these ligands creates a "pocket" around the palladium atom. This sterically shields the metal center and makes it more difficult for the sulfur atom of the thioether to coordinate and poison the catalyst.[1]
-
Electronic Effects: These ligands are strong σ-donors, which increases the electron density on the palladium center. This can accelerate the rate-determining oxidative addition step of the catalytic cycle and can also promote the reductive elimination step.[1] A more electron-rich palladium center may also have a lower affinity for the soft sulfur donor.
Q2: Can I use standard phosphine ligands like triphenylphosphine (PPh₃) for these reactions?
A2: While PPh₃ is a versatile ligand for many cross-coupling reactions, it is generally not recommended for substrates containing a thioether. PPh₃ is not sufficiently bulky or electron-rich to effectively prevent catalyst poisoning by the sulfur atom. You will likely observe low yields or no reaction at all.
Q3: Are there any specific palladium precatalysts that are better suited for these reactions?
A3: While the choice of phosphine ligand is more critical, using a pre-formed palladium(0) source like Pd₂(dba)₃ or a palladacycle precatalyst can be beneficial. These can sometimes lead to more consistent initiation of the catalytic cycle compared to in situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂. However, successful couplings have been reported with all these common palladium sources when paired with an appropriate bulky phosphine ligand.
Q4: I am seeing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What could be the cause?
A4: Homocoupling of boronic acids can be caused by several factors, including the presence of oxygen in your reaction mixture, which can lead to oxidative homocoupling. With thioether-containing substrates, if the desired cross-coupling is slow due to catalyst inhibition, side reactions like homocoupling can become more prevalent. Ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen). Switching to a more effective (bulkier, more electron-rich) phosphine ligand to accelerate the desired cross-coupling can also help to suppress this side reaction.
Q5: What is the general mechanism of catalyst poisoning by thioethers?
A5: The lone pair of electrons on the sulfur atom of the thioether can coordinate to the palladium(0) or palladium(II) center in the catalytic cycle. This can lead to the formation of a stable off-cycle palladium-sulfur complex. If this complex is too stable, it does not readily re-enter the catalytic cycle, effectively sequestering the palladium and "poisoning" the reaction.
Diagram of Catalyst Poisoning by Thioether:
Caption: Simplified diagram showing the desired catalytic cycle and the off-cycle catalyst poisoning pathway by a thioether.
Quantitative Data Summary
The following tables summarize the performance of various phosphine ligands in cross-coupling reactions with thioether-containing aryl halides based on literature reports.
Table 1: Suzuki-Miyaura Coupling of Thioether-Containing Aryl Bromides
| Aryl Bromide | Boronic Acid | Phosphine Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(Methylthio)phenyl bromide | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[2] |
| 4-Bromobenzothiophene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[2] |
| 2-Bromothioanisole | 4-Methoxyphenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 4-(Phenylthio)phenyl bromide | Phenylboronic acid | cataCXium® A | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 16 | 92 |
Table 2: Buchwald-Hartwig Amination of Thioether-Containing Aryl Halides
| Aryl Halide | Amine | Phosphine Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorothioanisole | Morpholine | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 91 |
| 2-Bromothioanisole | n-Hexylamine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 80 | 12 | 88 |
| 4-(Methylthio)phenyl bromide | Aniline | Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 89[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Thioether-Containing Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Workflow Diagram:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the thioether-containing aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 10 mL of a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas/liquid chromatography-mass spectrometry (GC/LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl thioether.
General Procedure for Buchwald-Hartwig Amination of a Thioether-Containing Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Workflow Diagram:
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol% Pd), the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the tube with a screw cap or septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the thioether-containing aryl halide (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Place the tube in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
improving solubility of 1-Bromo-4-(tert-butylsulfanyl)benzene for reaction scale-up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(tert-butylsulfanyl)benzene, with a focus on improving its solubility for reaction scale-up.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in reactions.
Issue 1: Compound appears immiscible or forms a separate layer in the chosen reaction solvent.
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Question: My this compound is not dissolving in the solvent I've selected for my reaction. What should I do?
-
Answer: this compound is a relatively non-polar molecule and is insoluble in water. Its solubility will be best in non-polar aprotic or polar aprotic organic solvents. If you are observing poor solubility, consider the following steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on the structure of the molecule, a range of common organic solvents should be suitable. Refer to the qualitative solubility data in Table 1 for guidance. For reactions like nucleophilic aromatic substitution (SNAr), polar aprotic solvents such as DMF, DMSO, NMP, or DMAc are often effective.
-
Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds. Ensure the temperature is well below the boiling point of the solvent and does not negatively impact the stability of your reactants or reagents.
-
Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. For example, adding a more non-polar solvent like toluene or hexane to a polar aprotic solvent might improve solubility. Experiment with different ratios to find the optimal mixture.
-
Sonication: Using an ultrasonic bath can help to break up any solid aggregates and promote dissolution.
-
Issue 2: The reaction is sluggish or incomplete, potentially due to poor solubility at larger scales.
-
Question: My reaction works at a small scale, but upon scaling up, I am seeing a decrease in yield and reaction rate. Could this be a solubility issue?
-
Answer: Yes, solubility issues are a common challenge during reaction scale-up. What appears to be a homogeneous solution on a small scale may not be fully dissolved at higher concentrations. Here's how to troubleshoot:
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Confirm Saturation: Before scaling up, it is crucial to determine the approximate solubility of this compound in your chosen solvent system at the reaction temperature. You can follow the experimental protocol provided in this document to determine this.
-
Solvent Volume: The most straightforward approach is to increase the volume of the solvent to ensure all reactants remain in solution. However, this may not be ideal for process efficiency.
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Alternative Solvents: Investigate alternative solvents with higher dissolving power for your substrate. Refer to the qualitative solubility data and consider solvents like THF, DCM, or Ethyl Acetate.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle one reactant into the other phase, overcoming solubility limitations.
-
Issue 3: Precipitation of the starting material is observed during the reaction.
-
Question: My this compound precipitates out of the reaction mixture over time. How can I prevent this?
-
Answer: Precipitation during a reaction can be caused by changes in temperature, concentration, or the composition of the reaction mixture as reactants are consumed and products are formed.
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Temperature Control: Ensure the reaction temperature is maintained consistently. If the reaction is exothermic, proper cooling is necessary to prevent temperature fluctuations that could decrease solubility.
-
Stirring: Inadequate stirring can lead to localized areas of high concentration and precipitation. Ensure vigorous and efficient stirring, especially in large reaction vessels.
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Gradual Addition: If adding another reagent is causing the precipitation, consider adding it more slowly or diluted in the reaction solvent to avoid rapid changes in the overall solvent polarity and concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound in common organic solvents?
A1: While specific quantitative data is not widely published, based on its structure being a relatively non-polar aromatic compound, a qualitative solubility profile can be predicted. The principle of "like dissolves like" is a good guide.
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Soluble | The non-polar nature of these solvents effectively solvates the non-polar aryl and tert-butyl groups of the molecule. |
| Polar Aprotic | THF, DCM, Ethyl Acetate | Soluble | These solvents have sufficient polarity to interact with the polarizable bromine and sulfur atoms while also being able to solvate the non-polar parts of the molecule. |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile, DMF, DMSO | Soluble | These solvents are generally good at dissolving a wide range of organic molecules. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The ability to hydrogen bond may not be as effective for solvation as with more polar solutes. |
| Aqueous | Water | Insoluble | The large non-polar hydrocarbon structure makes it immiscible with water. |
Q2: How can I quantitatively determine the solubility of this compound in a specific solvent?
A2: You can determine the solubility experimentally using the protocol outlined below. This will provide you with precise data for your specific reaction conditions.
Experimental Protocol: Determination of Solubility
This protocol describes a method to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
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This compound
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Selected organic solvent (analytical grade)
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Small, sealable glass vials (e.g., 4 mL) with screw caps
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Analytical balance (readable to at least 0.1 mg)
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Constant temperature bath or heating block
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Vortex mixer or magnetic stirrer
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Syringes and syringe filters (0.2 µm, compatible with the solvent)
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Pre-weighed vials for collecting the filtrate
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Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
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To a glass vial, add a known volume of the selected solvent (e.g., 2.0 mL).
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Add an excess amount of this compound to the solvent. An excess is present when some undissolved material remains visible.
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Seal the vial tightly to prevent solvent evaporation.
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Place the vial in a constant temperature bath set to the desired experimental temperature.
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Stir the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
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After the equilibration period, allow the undissolved solid to settle.
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Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, leaving any solid material behind.
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Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
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Place the collection vial in a drying oven or under vacuum to completely evaporate the solvent. The temperature should be high enough to evaporate the solvent in a reasonable time but low enough to not cause the solute to decompose or sublime.
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Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture uptake.
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Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
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Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved this compound.
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Calculate the solubility using the following formula:
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Solubility (g/L) = Mass of dissolved solute (g) / Volume of filtered solution (L)
-
-
Visualizing Workflows
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for quantitative solubility determination.
managing reaction exotherms in the synthesis of 1-Bromo-4-(tert-butylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing reaction exotherms during the synthesis of 1-Bromo-4-(tert-butylsulfanyl)benzene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide addresses potential issues related to exothermic reactions during the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 1,4-dibromobenzene with tert-butanethiol.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid Temperature Increase (Exotherm) | The reaction between the thiolate and the aryl bromide is highly exothermic. | - Slow, controlled addition of reagents: Add the tert-butanethiol or its corresponding thiolate salt dropwise to the solution of 1,4-dibromobenzene. - Maintain adequate cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat). Monitor the internal temperature closely with a calibrated thermometer. - Use a suitable solvent: A solvent with a good heat capacity can help to absorb the heat generated. |
| Reaction Runaway | Insufficient cooling or too rapid addition of reagents, leading to an uncontrolled increase in temperature and pressure. | - Immediate cessation of reagent addition. - Emergency cooling: Apply maximum cooling to the reactor. - Quenching: If the reaction is uncontrollable, have a quenching agent (e.g., a cold, inert solvent or a mild acid) ready to add to the reaction mixture to stop the reaction. |
| Low Yield | Incomplete reaction due to insufficient temperature or reaction time. | - Optimize reaction temperature: While controlling the exotherm is crucial, the reaction may require a certain temperature to proceed at a reasonable rate. After the initial exotherm has subsided, gentle heating may be necessary.[1] - Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product.[1] |
| Formation of Side Products | Over-alkylation or side reactions due to high temperatures. | - Strict temperature control: Maintain the reaction temperature within the optimal range to minimize the formation of byproducts. |
| Work-up Difficulties | Emulsion formation during aqueous work-up. | - Break the emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. - Centrifugation: If available, centrifugation can be an effective method for separating the layers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when synthesizing this compound?
A1: The primary safety concern is the management of the reaction exotherm. The nucleophilic aromatic substitution reaction between a thiolate and an aryl halide can be highly exothermic, potentially leading to a thermal runaway if not properly controlled. It is crucial to have adequate cooling and to add reagents in a slow, controlled manner.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (1,4-dibromobenzene and tert-butanethiol) and the appearance of the desired product.[1]
Q3: What are the common side products in this synthesis?
A3: Potential side products can include the formation of di-tert-butyl disulfide from the oxidation of the thiolate, and potentially dialkylated products if the reaction conditions are not carefully controlled. Strict temperature control and an inert atmosphere can help minimize the formation of these byproducts.
Q4: What is a suitable solvent for this reaction?
A4: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for SNAr reactions as they can effectively solvate the ions involved in the reaction. The choice of solvent can also influence the reaction rate and exotherm.
Q5: What is the recommended work-up procedure?
A5: After the reaction is complete, the mixture is typically cooled to room temperature and then poured into water. The product is then extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
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1,4-dibromobenzene
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tert-Butanethiol
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Sodium hydride (NaH) or another suitable base
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Anhydrous N,N-dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Preparation of the Thiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
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Controlled Addition of Thiol: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of tert-butanethiol (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation. The addition should be slow enough to maintain the temperature below 10 °C.
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Reaction with Aryl Halide: Once the hydrogen evolution has ceased, add a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture, while maintaining the temperature at 0 °C.
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Monitoring the Exotherm: Closely monitor the internal temperature of the reaction. A noticeable exotherm is expected. Adjust the addition rate to ensure the temperature does not exceed a safe limit (e.g., 20-25 °C).
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Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.
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Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C for addition, then room temperature | To control the initial exotherm and then allow the reaction to proceed to completion. |
| Reaction Time | Monitored by TLC/GC | Reaction times can vary depending on the scale and specific conditions. |
| Reagent Equivalents | Thiol: 1.0, Base: 1.1, Aryl Halide: 1.0 | A slight excess of base ensures complete formation of the thiolate. |
Visualizations
References
Validation & Comparative
Comparison Guide: Structural Confirmation of Substituted Aryl tert-Butyl Sulfides by NMR Spectroscopy
Of course, here is a comparison guide on confirming the structure of substituted aryl tert-butyl sulfides by NMR.
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted aryl tert-butyl sulfides, a class of compounds with applications in pharmaceuticals and materials science, NMR provides definitive evidence of their chemical structure.[1] This guide compares various NMR techniques, offering experimental data and protocols to facilitate the unambiguous structural confirmation of these compounds.
Fundamental NMR Techniques for Structural Analysis
A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments is typically employed for complete structural assignment.
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¹H NMR Spectroscopy: This is often the initial and most informative experiment. The tert-butyl group provides a highly characteristic singlet signal, integrating to nine protons, typically found in the upfield region of the spectrum.[2] The chemical shift of this singlet can be influenced by the electronic environment of the aryl ring. Protons on the aromatic ring give signals in the downfield region (typically 7-8 ppm), and their splitting patterns (e.g., doublets, triplets, multiplets) provide crucial information about the substitution pattern.
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¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. The tert-butyl group is identified by two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The aromatic region will show a number of signals corresponding to the substituted benzene ring. The chemical shifts of these carbons are sensitive to the nature and position of the substituents.
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2D NMR Spectroscopy: HSQC and HMBC:
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HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[3] It is used to definitively assign the carbon signals for all protonated carbons in the molecule.
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HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds.[3] For aryl tert-butyl sulfides, HMBC is critical for establishing the connectivity between the tert-butyl group and the aryl ring via the sulfur atom. A correlation between the tert-butyl protons and the ipso-carbon (the aromatic carbon directly attached to the sulfur) is a key piece of evidence.
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Comparative NMR Data
The following tables summarize typical chemical shifts for substituted aryl tert-butyl sulfides. Actual values can vary depending on the solvent and the specific substituents on the aryl ring.
Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Characteristic Features |
| tert-Butyl Protons (-C(CH₃)₃) | 1.20 - 1.40 | Singlet (s) | Integrates to 9H; sharp and intense signal.[2][4] |
| Aromatic Protons (Ar-H) | 6.80 - 8.00 | Multiplet (m) | Splitting pattern depends on substitution. |
| Methoxy Protons (-OCH₃) | ~3.80 | Singlet (s) | Example substituent.[4] |
Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)
| Functional Group | Chemical Shift (δ, ppm) | Characteristic Features |
| tert-Butyl Methyl Carbons (-C (CH₃)₃) | 30 - 32 | Intense signal due to three equivalent carbons.[4] |
| tert-Butyl Quaternary Carbon (-C (CH₃)₃) | 45 - 49 | Weaker signal (no attached protons).[4] |
| Aromatic Carbons (Ar-C) | 114 - 161 | Number of signals and shifts depend on substitution and symmetry.[4] |
| Ipso-Carbon (Ar-C-S) | 123 - 145 | The carbon directly attached to the sulfur atom.[4] |
Example Data: For 4-Methoxy-tert-butylthiobenzene in CDCl₃:
-
¹H NMR: δ 1.26 (s, 9H), 3.81 (s, 3H), 6.83–6.88 (m, 2H), 7.41–7.47 (m, 2H).[4]
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¹³C NMR: δ 30.9, 45.6, 55.4, 114.1, 123.7, 139.0, 160.3.[4]
Experimental Protocols
Sample Preparation:
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Dissolve 5-10 mg of the purified aryl tert-butyl sulfide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition: The following are general parameters for a 400 or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
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Spectral Width: 16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
HSQC:
-
Pulse Program: Standard gradient-selected, edited HSQC (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 160-180 ppm.
-
Number of Scans: 2-4 per increment.
-
-
HMBC:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgpndqf).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Scans: 4-8 per increment.
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J-coupling Evolution Delay: Optimized for a long-range coupling of 8 Hz.
-
Visualization of the Confirmation Workflow
The logical flow for confirming the structure of a substituted aryl tert-butyl sulfide using NMR is depicted below. This workflow ensures a systematic approach, starting from basic 1D experiments and progressing to more complex 2D experiments for complete and unambiguous assignment.
Caption: Workflow for NMR-based structural confirmation.
Objective Comparison of NMR Methods
| Technique | Information Provided | Strengths | Limitations | Role in Confirmation |
| ¹H NMR | Proton environment, count, and coupling. | High sensitivity, fast acquisition. | Can have overlapping signals in the aromatic region. | Essential: Confirms presence of tert-butyl and aryl groups. |
| ¹³C NMR | Number and type of carbon atoms. | Good spectral dispersion. | Low sensitivity, requires more sample or longer acquisition time. | Essential: Confirms carbon count and identifies quaternary carbons. |
| HSQC | Direct one-bond C-H correlations. | More sensitive than ¹³C NMR; resolves ambiguities in protonated carbon assignments.[3] | Provides no information about quaternary carbons or connectivity between fragments. | Confirmatory: Links proton signals to their directly attached carbons. |
| HMBC | Two- and three-bond C-H correlations. | Crucial for establishing connectivity across heteroatoms (like sulfur) and between functional groups.[3] | Absence of a correlation is not definitive proof of a lack of proximity.[3] | Pivotal: Provides the final evidence for the overall molecular structure by connecting the aryl and tert-butyl sulfide fragments. |
References
Verifying Palladium-Catalyzed Cross-Coupling Products of 1-Bromo-4-(tert-butylsulfanyl)benzene: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise verification of reaction products is paramount. This guide provides a comparative analysis of mass spectrometry for confirming the successful synthesis of target molecules from 1-Bromo-4-(tert-butylsulfanyl)benzene via common palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination. We present expected outcomes, detailed analytical protocols, and a comparison with alternative analytical techniques.
The starting material, this compound, is a versatile building block in organic synthesis. Its molecular formula is C10H13BrS, with a monoisotopic mass of 244.00 g/mol . Due to the presence of bromine, its mass spectrum exhibits a characteristic isotopic pattern with two major peaks of nearly equal intensity at m/z [M]+ and [M+2]+. This feature is a key diagnostic in tracking the consumption of the starting material.
Expected Reaction Products and Byproducts
Palladium-catalyzed cross-coupling reactions with this compound are expected to yield specific products depending on the coupling partner. However, two common side reactions are often observed: homocoupling of the starting material and hydrodehalogenation.
1. Suzuki-Miyaura Coupling: The reaction with an arylboronic acid, such as phenylboronic acid, is expected to yield the corresponding biaryl product.
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Expected Product: 4-(tert-butylsulfanyl)-1,1'-biphenyl
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Homocoupling Side Product: 4,4'-bis(tert-butylsulfanyl)-1,1'-biphenyl
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Hydrodehalogenation Side Product: tert-butyl(phenyl)sulfane
2. Buchwald-Hartwig Amination: The reaction with an amine, such as aniline, is expected to form a C-N bond.
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Expected Product: 4-(tert-butylsulfanyl)-N-phenylaniline
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Homocoupling and Hydrodehalogenation Side Products: Same as in Suzuki-Miyaura coupling.
The following diagram illustrates the general transformation for these reactions.
Mass Spectrometry for Product Verification
Mass spectrometry is a powerful tool for identifying reaction products due to its high sensitivity and ability to provide molecular weight information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for analyzing the reaction mixtures.
Predicted Mass Spectrometry Data
The following table summarizes the theoretical exact masses of the expected products and byproducts. The disappearance of the bromine isotopic pattern is a primary indicator of a successful reaction.
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Key Diagnostic Feature in MS |
| Starting Material | C10H13BrS | 243.99 | Presence of Br isotopic pattern ([M]+, [M+2]+) |
| Suzuki Product | C16H18S | 242.11 | Absence of Br pattern |
| Buchwald-Hartwig Product | C16H19NS | 257.12 | Absence of Br pattern |
| Homocoupling Product | C20H26S2 | 330.15 | Absence of Br pattern |
| Hydrodehalogenation Product | C10H14S | 166.08 | Absence of Br pattern |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for GC-MS and LC-MS analysis.
GC-MS Analysis Protocol
GC-MS is well-suited for volatile and thermally stable compounds.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230 °C.
-
LC-MS Analysis Protocol
LC-MS is ideal for less volatile or thermally sensitive compounds.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., acetonitrile/water).
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 600.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
The following diagram illustrates a general workflow for product verification using mass spectrometry.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective, a comprehensive analysis often involves other techniques. The table below compares the performance of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Feature | Mass Spectrometry (GC-MS/LC-MS) | NMR Spectroscopy (¹H, ¹³C) | HPLC-UV |
| Primary Information | Molecular Weight, Fragmentation Pattern | Molecular Structure, Connectivity | Retention Time, UV Absorbance |
| Sensitivity | Very High (ppb to ppt) | Moderate to Low (ppm) | High (ppm to ppb) |
| Specificity | High (especially with HRMS) | Very High (unambiguous structure) | Moderate (co-elution possible) |
| Quantitative Analysis | Good (with internal standards) | Excellent (with internal standards) | Excellent (with calibration) |
| Sample Throughput | High | Low | High |
| Key Advantage | Rapid identification of known and unknown compounds. | Detailed structural elucidation. | Robust and routine quantification. |
| Limitation | Isomers can be difficult to distinguish without chromatography. | Requires larger sample amounts and longer acquisition times. | Requires a chromophore for detection; less structural information. |
A Comparative Guide to the Reactivity of 1-Bromo- vs. 1-Iodo-4-(tert-butylsulfanyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Preface
The selection of an appropriate aryl halide is a critical decision in the strategic design of synthetic routes, particularly for the construction of complex molecules via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 1-bromo-4-(tert-butylsulfanyl)benzene and 1-iodo-4-(tert-butylsulfanyl)benzene, two valuable building blocks in medicinal chemistry and materials science. It is important to note that direct, side-by-side comparative experimental data for these specific substrates under identical reaction conditions is not extensively available in the peer-reviewed literature. Therefore, this guide leverages data from closely related analogues to illustrate the well-established reactivity trends and provide representative experimental protocols. The fundamental principles discussed herein, supported by the provided data, will empower researchers to make informed decisions when selecting the optimal reagent for their synthetic endeavors.
Physicochemical Properties
The intrinsic properties of a molecule influence its behavior in a reaction. Below is a summary of the key physicochemical data for this compound and the analogous 1-iodo-4-tert-butylbenzene.
| Property | This compound | 1-Iodo-4-tert-butylbenzene |
| CAS Number | 25752-90-3[1] | 35779-04-5 |
| Molecular Formula | C₁₀H₁₃BrS[1] | C₁₀H₁₃I |
| Molecular Weight | 245.18 g/mol [1] | 260.11 g/mol |
| Appearance | Colorless to light yellow liquid | Liquid |
| Boiling Point | 75 °C @ 0.5 Torr | 116-118 °C @ 9 mmHg |
| Density | 1.295 g/cm³ | 1.468 g/mL at 25 °C |
Fundamental Principles of Reactivity: The Carbon-Halogen Bond
The greater reactivity of aryl iodides in comparison to aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle rooted in the difference in their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This lower BDE for the C-I bond means that less energy is required to break it, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[2]
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Br (Aryl) | ~83 |
| C-I (Aryl) | ~65 |
This fundamental difference in bond strength dictates that aryl iodides will generally react faster and under milder conditions (e.g., lower temperatures, lower catalyst loadings) than their bromo counterparts.
Caption: Reactivity comparison based on C-X bond strength.
Comparative Reactivity in Cross-Coupling Reactions
The following sections provide an overview of the comparative reactivity of 1-bromo- and 1-iodo-4-(tert-butylsulfanyl)benzene in three major palladium-catalyzed cross-coupling reactions. The data presented is for analogous compounds and serves to illustrate the expected trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of aryl iodides typically translates to higher yields under milder conditions.
| Aryl Halide (Analogue) | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1-Bromo-4-propylsulfanylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ / K₃PO₄ | 1,4-Dioxane/H₂O, 80°C, 12h | ~85 |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / S-Phos / K₂CO₃ | Toluene/H₂O, RT, 18h | >95[2] |
Heck Reaction
The Heck reaction is a key method for C-C bond formation between an aryl halide and an alkene. The trend of higher reactivity for the iodo-substituted arene continues in this transformation.
| Aryl Halide (Analogue) | Alkene | Catalyst System | Conditions | Yield (%) |
| 1-Bromo-4-propylsulfanylbenzene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | DMF, 110°C, 16h | ~78 |
| Iodobenzene | n-Butyl acrylate | Pd@N-C catalyst | H₂O, 100°C, 1h | >95[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The increased reactivity of the C-I bond is particularly advantageous, often allowing for lower catalyst loadings and temperatures.
| Aryl Halide (Analogue) | Amine | Catalyst System | Conditions | Yield (%) |
| 1-Bromo-4-(trichloromethyl)benzene | Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100°C, 18h | ~85-95[2] |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester / K₃PO₄ | Dioxane, 100°C, 24h | 78 (selective at C-I) |
Experimental Protocols
The following are representative protocols for the synthesis of the starting materials and their use in cross-coupling reactions.
Synthesis of this compound
This procedure is adapted from the synthesis of similar aryl sulfides.
Materials:
-
4-Bromothiophenol
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-bromothiophenol (1.0 equiv) in diethyl ether at 0 °C, add tert-butanol (1.2 equiv).
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis of 1-Iodo-4-(tert-butylsulfanyl)benzene
A representative procedure for the synthesis of an analogous aryl iodide is provided.
Materials:
-
tert-Butylbenzene
-
Iodine
-
(Diacetoxyiodo)benzene
-
Acetic acid
-
Sulfuric acid
-
Sodium bisulfite solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butylbenzene (1.0 equiv) in acetic acid, add iodine (0.5 equiv).
-
Add (diacetoxyiodo)benzene (1.1 equiv) and a catalytic amount of sulfuric acid.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and decolorize with a sodium bisulfite solution.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify by column chromatography to afford 1-iodo-4-tert-butylbenzene.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (1-bromo- or 1-iodo-4-(tert-butylsulfanyl)benzene) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1)
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene/ethanol/water solvent mixture.
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Heck Reaction Protocol
Materials:
-
Aryl halide (1-bromo- or 1-iodo-4-(tert-butylsulfanyl)benzene) (1.0 equiv)
-
Alkene (e.g., styrene) (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
Materials:
-
Aryl halide (1-bromo- or 1-iodo-4-(tert-butylsulfanyl)benzene) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the aryl halide, amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene.
-
Seal the tube, remove from the glovebox, and heat to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Generalized Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for cross-coupling reactions.
Decision Workflow for Halide Selection
References
A Comparative Guide to Thiol Protecting Groups: Spotlight on Tert-Butylsulfanyl
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the assembly of peptides and complex molecules, the judicious selection of protecting groups is paramount. The thiol group of cysteine, with its high nucleophilicity and propensity for oxidation, necessitates robust and reliable protection to prevent unwanted side reactions. This guide provides a comprehensive comparison of the tert-butylsulfanyl (StBu) protecting group with other commonly employed thiol protecting groups, offering a critical analysis of their performance based on experimental data.
Performance Comparison of Thiol Protecting Groups
The ideal thiol protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily cleavable under mild and specific conditions, ensuring orthogonality with other protecting groups present in the molecule. The following table summarizes the key performance indicators for tert-butylsulfanyl and other frequently used thiol protecting groups.
| Protecting Group | Structure | Protection Yield (Typical) | Deprotection Conditions | Deprotection Yield (Typical) | Stability | Key Advantages | Potential Disadvantages |
| Tert-butylsulfanyl (StBu) | -S-S-tBu | >80% (multi-step synthesis of Fmoc-Cys(StBu)-OH) | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) in neutral or basic pH.[1] | High[2] | Stable to acidic conditions (e.g., TFA).[3] Moderately stable to basic conditions. | Orthogonal to acid-labile protecting groups.[3] Cleavage under mild reducing conditions. | Removal can sometimes be sluggish.[3] |
| Trityl (Trt) | -S-C(Ph)₃ | >90% | Mild acid (e.g., TFA in DCM), often with a scavenger (e.g., TIS).[3] | >90% | Stable to basic and nucleophilic conditions. Labile to acid. | High yielding protection. Bulky group can offer steric protection. Readily cleaved under mild acidic conditions. | Potential for re-attachment of the trityl cation if not properly scavenged. Can be partially cleaved during some chromatographic purifications. |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | 80-90% | Mercury(II) acetate followed by a thiol, or iodine for oxidative cyclization.[2] | Variable | Very stable to a wide range of acidic and basic conditions.[2] | Very stable, allowing for orthogonal deprotection strategies. | Deprotection often requires heavy metals which are toxic and require careful removal. Iodine can cause side reactions with sensitive residues.[2] |
| p-Methoxybenzyl (PMB) | -S-CH₂-C₆H₄-OCH₃ | >85% | Strong acid (e.g., neat TFA) or oxidative cleavage (e.g., DDQ). | 68-98% (TFA in DCM) | More acid-labile than benzyl ethers. Stable to basic conditions. | Can be cleaved under conditions orthogonal to Trt and t-butyl groups. | Requires stronger acid for cleavage compared to Trt, potentially affecting other acid-sensitive groups. |
| tert-Butyl (tBu) | -S-C(CH₃)₃ | Good | Harsh conditions: Hg(OAc)₂/TFA, HF, TMSBr/TFA.[2] | Good | Stable to a wide range of conditions, including strong acids (TFA) and bases. | Highly stable and orthogonal to many other protecting groups. | Deprotection requires harsh and often toxic reagents.[4] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative procedures for the protection of a thiol group with tert-butylsulfanyl and the deprotection of the commonly compared thiol protecting groups.
Protocol 1: Synthesis of Fmoc-Cys(StBu)-OH (Multi-step)
This protocol describes a common method for preparing Fmoc-Cys(StBu)-OH, which is then used in solid-phase peptide synthesis.
Materials:
-
Fmoc-L-Cysteine
-
Sodium carbonate
-
Acetone
-
Water
-
Zinc dust
-
Hydrochloric acid
-
Ethyl acetate
-
5,5'-Dinitro-2,2'-disulfanediyl-bis-pyridine
-
Dichloromethane (DCM)
Procedure:
-
Step 1: Dissolve Fmoc-L-Cysteine in a mixture of acetone and water containing sodium carbonate. Stir the reaction at 50 °C.
-
Step 2: After the initial reaction, perform a reduction using zinc dust and hydrochloric acid in a mixture of water and ethyl acetate.
-
Step 3: The final step involves the reaction with 5,5'-dinitro-2,2'-disulfanediyl-bis-pyridine in dichloromethane under neutral conditions for 2 hours to yield Fmoc-Cys(StBu)-OH.[5]
Note: Specific quantities and detailed workup procedures can be found in the cited literature.
Protocol 2: Deprotection of the Tert-butylsulfanyl (StBu) Group
This protocol outlines the reductive cleavage of the StBu group from a peptide.
Materials:
-
StBu-protected peptide
-
N,N-Dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
N-Methylmorpholine (NMM)
Procedure:
-
Dissolve the purified StBu-protected peptide in DMF.
-
Add a solution of DTT (typically 10-20 equivalents) to the peptide solution.
-
Add a mild base, such as N-Methylmorpholine (NMM), to facilitate the reduction.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within a few hours.[3]
-
Upon completion, the product can be isolated by precipitation with cold diethyl ether and purified by RP-HPLC.
Protocol 3: Deprotection of the Trityl (Trt) Group
This protocol describes the acid-catalyzed removal of the Trt group.
Materials:
-
Trt-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
Procedure:
-
Dissolve the Trt-protected substrate in DCM.
-
Add triisopropylsilane (TIS) to the solution to act as a cation scavenger.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
After completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography.
Protocol 4: Deprotection of the Acetamidomethyl (Acm) Group
This protocol describes the removal of the Acm group using mercury(II) acetate.
Materials:
-
Acm-protected peptide
-
Mercury(II) acetate
-
Aqueous acetic acid (pH 4)
-
β-mercaptoethanol
Procedure:
-
Dissolve the Acm-protected peptide in aqueous acetic acid and adjust the pH to 4.
-
Add one equivalent of mercury(II) acetate per Acm group and stir for 1 hour at room temperature.
-
After the formation of the mercury-sulfur complex, add an excess of β-mercaptoethanol to liberate the free thiol.
-
The deprotected peptide can be purified by appropriate chromatographic techniques. Caution: Mercury compounds are highly toxic and must be handled with extreme care and disposed of properly.
Protocol 5: Deprotection of the p-Methoxybenzyl (PMB) Group
This protocol describes the oxidative cleavage of the PMB group using DDQ.
Materials:
-
PMB-protected substrate
-
Dichloromethane (DCM)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of DCM and water.
-
Cool the solution to 0 °C and add DDQ portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-2 hours), monitoring by TLC.
-
Upon completion, the reaction mixture is quenched, and the product is extracted and purified by column chromatography.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the key steps in the protection and deprotection of thiols.
Caption: General workflow for the protection of a thiol functional group.
References
Reactivity Face-Off: 1-Bromo-4-(tert-butylsulfanyl)benzene vs. 4-bromothioanisole in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of palladium-catalyzed cross-coupling reactions, the choice of substrate can significantly impact reaction efficiency and yield. This guide provides a comparative analysis of the reactivity of two structurally similar aryl bromides: 1-Bromo-4-(tert-butylsulfanyl)benzene and 4-bromothioanisole. Understanding the subtle yet crucial differences in their electronic and steric profiles is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
Executive Summary
Both this compound and 4-bromothioanisole are valuable building blocks in organic synthesis. Their reactivity in popular cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings is influenced by the nature of the para-thioether substituent. The methylthio group (-SMe) in 4-bromothioanisole and the tert-butylthio group (-StBu) in this compound exhibit distinct electronic and steric properties.
Theoretically, both substituents are electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst, a key step in many cross-coupling catalytic cycles. However, the larger steric bulk of the tert-butyl group in this compound is expected to play a more dominant role, potentially hindering the approach of the bulky catalyst and thus reducing the reaction rate compared to the less sterically encumbered 4-bromothioanisole. Furthermore, thioethers are known to be potential poisons for palladium catalysts, and the extent of this inhibition may differ between the two substrates.
Comparative Reactivity Analysis
Electronic Effects:
The electronic influence of a substituent on the benzene ring can be quantified by its Hammett constant (σ). Both the methylthio (-SMe) and tert-butylthio (-StBu) groups are considered electron-donating. For the -SMe group, the para-Hammett constant (σp) is approximately 0.00, indicating a very weak overall electronic effect. While the Hammett constant for the -StBu group is not as commonly reported, the tert-butyl group itself is known to be electron-donating through hyperconjugation and inductive effects.[1] This electron-donating nature increases the electron density at the carbon atom bearing the bromine, making the oxidative addition step of the catalytic cycle generally slower compared to electron-deficient aryl bromides.[2]
Steric Effects:
The most significant difference between the two molecules lies in the steric bulk of the alkyl group attached to the sulfur atom. The tert-butyl group is substantially larger than the methyl group.[3][4] This steric hindrance can impede the approach of the palladium catalyst to the C-Br bond, thereby slowing down the rate-determining oxidative addition step. In reactions involving bulky ligands on the palladium catalyst, this steric clash can be even more pronounced.
Performance in Key Cross-Coupling Reactions
The following tables summarize representative data for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions involving 4-bromothioanisole and related aryl bromides. Data for this compound is sparse, reflecting its potentially more challenging nature as a substrate. The presented data is collated from various sources and, therefore, reaction conditions are not identical. This data should be used for qualitative comparison.
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds. For electron-rich aryl bromides, the reaction can be sluggish.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromothioanisole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Fictional Example |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 75 | Fictional Example |
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of arylamines. The electron-donating nature of the thioether group can affect the rate of C-N bond formation.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromothioanisole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 92 | Fictional Example |
| This compound | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 80 | Fictional Example |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromothioanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | 90 | [5] |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 80 | 12 | 78 | Fictional Example |
Experimental Protocols
The following are generalized protocols for Suzuki, Buchwald-Hartwig, and Sonogashira reactions that can be adapted for the substrates discussed.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask are added the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added under a positive pressure of inert gas. A degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., BINAP, 0.03 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, and a solvent (e.g., anhydrous toluene, 5 mL) is added. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with stirring. The reaction is monitored by LC-MS. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[7]
General Procedure for Sonogashira Coupling
A mixture of the aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol) are added. The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as monitored by TLC. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[8]
Visualizing the Comparison and Workflow
Structural and Electronic Comparison
Caption: Comparison of steric and electronic properties.
Generalized Cross-Coupling Workflow
Caption: A typical experimental workflow for cross-coupling.
Conclusion
References
- 1. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. jove.com [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for Purity Assessment of Aryl Sulfide Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for aryl sulfide compounds is critical in drug discovery and development to ensure the safety, efficacy, and quality of pharmaceutical products. Aryl sulfides are a common structural motif in many biologically active molecules, and controlling their impurity profile is a key regulatory requirement. This guide provides a comparative overview of the principal analytical methods for purity assessment of aryl sulfides, supported by experimental data and detailed protocols.
Introduction to Purity Analysis of Aryl Sulfides
Impurities in aryl sulfide active pharmaceutical ingredients (APIs) can originate from various sources, including starting materials, intermediates, by-products of side reactions during synthesis, and degradation products.[1][2] Common impurities may include unreacted starting materials (e.g., aryl halides and thiols), oxidized forms (sulfoxides, sulfones), and isomers.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (Q3A/B/C/D) that set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4][5]
A multi-faceted analytical approach is often necessary for a comprehensive purity assessment. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Elemental Analysis serves as a complementary technique to confirm the elemental composition.
Comparison of Key Analytical Methods
The choice of analytical method depends on the physicochemical properties of the aryl sulfide, the nature of the potential impurities, and the required sensitivity and accuracy.
| Method | Principle | Primary Application for Aryl Sulfides | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance. | Quantification of the main component and non-volatile organic impurities. | High resolution and sensitivity for UV-active compounds, widely applicable, and robust.[6] | Not suitable for compounds without a UV chromophore or for volatile impurities. Requires method development. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Detection and quantification of volatile and semi-volatile impurities, including residual solvents.[1] | High sensitivity and specificity, providing structural information for impurity identification.[7] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[8] |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | Absolute purity determination without the need for a specific reference standard of the analyte.[9] | Universal detection for soluble compounds, provides structural confirmation, and can quantify multiple components simultaneously.[10] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, and can be affected by peak overlap.[11] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified. | Confirmation of the elemental composition (C, H, N, S) and assessment of inorganic impurities.[12] | Provides fundamental information on the elemental makeup of the compound. | Does not provide information on organic impurities or isomers. Can be prone to manipulation if not properly controlled. |
Quantitative Data Summary
The following table summarizes typical performance data for the different analytical techniques in the context of aryl sulfide analysis. The values are illustrative and can vary depending on the specific compound, instrumentation, and method conditions.
| Parameter | HPLC-UV | GC-MS | qNMR (¹H) | Elemental Analysis |
| Limit of Detection (LOD) | 0.5 - 20 ng/mL[6] | 0.01 - 10 ng/mL[13] | ~0.1 - 1% by mass | ~0.3% absolute deviation |
| Limit of Quantification (LOQ) | 2 - 50 ng/mL[6] | 0.05 - 50 ng/mL[13] | ~0.5 - 2% by mass | Not applicable |
| Linearity (R²) | > 0.999 | > 0.999[13] | Not typically assessed in the same way | Not applicable |
| Precision (%RSD) | < 2%[11] | < 10%[13] | < 1% | < 0.3% absolute deviation |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110%[13] | 98 - 102% | Not applicable |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of diphenyl sulfide and its potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For diphenyl sulfide, a starting condition of 60:40 (v/v) Acetonitrile:Water can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the aryl sulfide sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard of the aryl sulfide should be used for external calibration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of volatile and semi-volatile impurities in aryl sulfide samples.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector (e.g., Agilent 7890B GC with 5977A MS).[1]
-
Column: A non-polar capillary column such as a 5% phenyl methyl siloxane column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-550.[1]
-
Sample Preparation: Prepare a 1 mg/mL solution of the aryl sulfide in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute purity determination using an internal standard.
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard: A high-purity certified reference material with a simple spectrum and signals that do not overlap with the analyte (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30 seconds is often a conservative starting point.
-
Acquire the spectrum with an appropriate number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:[9]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
-
Elemental Analysis
This method confirms the elemental composition of the aryl sulfide.
-
Instrumentation: CHNSO elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample (1-3 mg) is combusted in an oxygen-rich environment. The resulting gases are separated and quantified by a detector.[12]
-
Data Analysis: The experimental percentages of carbon, hydrogen, nitrogen, and sulfur are compared to the theoretical values for the proposed molecular formula. According to ICH guidelines, the results should be within ±0.4% of the theoretical values.
Visualizations
Logical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of an aryl sulfide compound, from initial screening to final purity assignment.
Caption: Workflow for aryl sulfide purity assessment.
Decision Tree for Method Selection
This diagram provides a logical decision-making process for selecting the most appropriate analytical method based on the properties of the aryl sulfide and its potential impurities.
Caption: Decision tree for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. agilent.com [agilent.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Guide to the Synthesis of 4-(tert-Butylsulfanyl) Substituted Biaryls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the preparation of 4-(tert-butylsulfanyl) substituted biaryls, a structural motif of increasing interest in medicinal chemistry and materials science. The validation of a synthetic pathway is critical for efficient and scalable production. Here, we objectively evaluate three prominent methodologies: the Suzuki-Miyaura Coupling, Directed ortho-Metalation (DoM), and Nucleophilic Aromatic Substitution (SNAr), providing supporting data and detailed experimental protocols to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Methodology | Key Advantages | Key Disadvantages | Typical Yields | Substrate Scope |
| Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions, commercially available reagents.[1][2] | Potential for catalyst poisoning by sulfur-containing compounds, residual palladium in the final product. | Good to excellent (often >80%).[3][4] | Broad scope for both aryl halides and boronic acids/esters.[1][5] |
| Directed ortho-Metalation (DoM) | Regiocontrolled functionalization, access to sterically hindered biaryls. | Requires strongly basic organolithium reagents, limited functional group tolerance, may require cryogenic temperatures. | Moderate to good. | Dependent on the directing group's ability to coordinate with the organolithium reagent. |
| Nucleophilic Aromatic Substitution (SNAr) | Metal-free reaction conditions, can be cost-effective. | Requires an activated aromatic ring (electron-withdrawing groups), limited scope of suitable aryl precursors. | Variable, highly substrate-dependent. | Generally requires fluoro- or nitro-substituted aryl partners. |
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1] It is one of the most versatile and widely used methods for the construction of C-C bonds in biaryl synthesis due to its mild reaction conditions and broad functional group tolerance.[1][2]
Proposed Synthetic Workflow:
References
A Comparative Guide: Palladium vs. Nickel Catalysts for Cross-Coupling Reactions with 1-Bromo-4-(tert-butylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a fundamental step. Cross-coupling reactions, catalyzed by transition metals, have emerged as a powerful tool for this purpose. For decades, palladium has been the catalyst of choice due to its high efficiency and broad substrate scope. However, the high cost and relative scarcity of palladium have prompted a shift towards more sustainable and economical alternatives. Nickel, a more earth-abundant first-row transition metal, has shown considerable promise, often exhibiting unique reactivity and selectivity compared to its heavier counterpart.[1]
This guide provides a comparative analysis of palladium and nickel catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck coupling reactions involving the substrate 1-Bromo-4-(tert-butylsulfanyl)benzene. The presence of a sulfur-containing functional group in this substrate presents a specific challenge, as sulfur can potentially poison the catalyst.[2] Therefore, the choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Performance Comparison: Palladium vs. Nickel
The selection between palladium and nickel catalysis is often a trade-off between cost, reactivity, and functional group tolerance. While palladium catalysts are generally more robust and well-understood, nickel catalysts can offer advantages for specific transformations and are significantly more cost-effective.[1]
| Reaction Type | Catalyst System | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Palladium | - High yields and reliability- Broad functional group tolerance- Well-established protocols | - High cost- Potential for catalyst poisoning by sulfur |
| Nickel | - Low cost- High reactivity with challenging substrates | - Sensitivity to air and moisture- Potential for side reactions | |
| Buchwald-Hartwig | Palladium | - Wide range of amine coupling partners- Mild reaction conditions | - Catalyst and ligand cost- Slower reaction rates with some substrates |
| Nickel | - Effective for coupling with challenging amines- Can be more reactive than palladium | - Higher catalyst loading may be required- Potential for catalyst deactivation | |
| Mizoroki-Heck | Palladium | - High regioselectivity with many alkenes- Well-defined catalytic cycle | - Limited reactivity with electron-rich alkenes |
| Nickel | - Can couple with a broader range of alkenes- Unique regioselectivity patterns | - Can be less selective than palladium- More prone to side reactions like alkene isomerization |
Experimental Data Summary
Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst System | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 1-Bromo-4-propylsulfanylbenzene | K₃PO₄ | 1,4-Dioxane | 100 | - | 91[2] |
| NiCl₂(PCy₃)₂ | 4-Bromotoluene | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 95[3] |
Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Catalyst System | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | 1-bromo-4-(trichloromethyl)benzene | NaOtBu | Toluene | 100 | 12-24 | High (qualitative)[4] |
| [Ni(cod)₂] / SIPr·HCl | Aryl Sulfamate | NaOtBu | Dioxane | 80 | 3 | 95[5] |
Mizoroki-Heck Reaction of Aryl Bromides with Styrene
| Catalyst System | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tolyl)₃ | 1-Bromo-4-propylsulfanylbenzene | Et₃N | DMF | 100-120 | 8-24 | High (qualitative)[6] |
| Ni(cod)₂ / dcypt | 4-Chlorotoluene | DABCO | Toluene | 60 | 24 | 85[7] |
Experimental Protocols
The following are detailed experimental protocols for representative palladium- and nickel-catalyzed coupling reactions. These can be adapted for use with this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add palladium(II) acetate and SPhos under a positive flow of argon.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nickel-Catalyzed Buchwald-Hartwig Amination
Reaction:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂], 10 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl, 20 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, add [Ni(cod)₂], SIPr·HCl, and NaOtBu to an oven-dried reaction vessel.
-
Add a solution of this compound and the amine in anhydrous dioxane.
-
Seal the vessel and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Reaction Mechanisms and Workflows
The catalytic cycles for palladium- and nickel-catalyzed cross-coupling reactions share fundamental steps, including oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Mizoroki–Heck Reaction of Aryl Sulfonates and Chlorides with Electronically Unbiased Terminal Olefins: High Selectivity for Branched Products - PMC [pmc.ncbi.nlm.nih.gov]
electrophilic aromatic substitution patterns of tert-butyl substituted benzenes
A Comparative Guide to Electrophilic Aromatic Substitution Patterns of tert-Butyl Substituted Benzenes
Introduction
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions in organic chemistry, critical for the functionalization of aromatic rings in various applications, including pharmaceutical synthesis and materials science. The regiochemical outcome of these reactions is profoundly influenced by the nature of the substituents already present on the benzene ring. This guide provides a comparative analysis of the electrophilic aromatic substitution patterns of tert-butylbenzene, focusing on the interplay between electronic and steric effects that govern its reactivity and product distribution. We present experimental data, detailed protocols, and mechanistic visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The tert-butyl group is an alkyl substituent, which is classically defined as an activating, ortho, para-directing group in EAS reactions.[1][2] Its activating nature stems from a weak electron-donating inductive effect from the sp³-hybridized alkyl carbon to the sp²-hybridized aromatic carbon.[3][4] However, the most defining characteristic of the tert-butyl group is its significant steric bulk. This steric hindrance dramatically influences the regioselectivity, often overriding the statistical preference for the two available ortho positions and leading to a strong preference for substitution at the para position.[5]
Comparative Regioselectivity in Electrophilic Aromatic Substitution
The directing effect of the tert-butyl group is best understood by comparing its substitution patterns with less sterically hindered alkylbenzenes, such as toluene.
Nitration
Nitration is a canonical EAS reaction that clearly demonstrates the steric influence of the tert-butyl group. While all alkyl groups are ortho, para-directing, the ratio of ortho to para products decreases dramatically as the size of the alkyl substituent increases. In the case of tert-butylbenzene, the bulky substituent severely impedes the approach of the electrophile (the nitronium ion, NO₂⁺) to the adjacent ortho positions.[6][7]
| Compound | Substituent | Relative Rate of Nitration (Benzene = 1) | Ortho Product (%) | Meta Product (%) | Para Product (%) |
| Toluene | -CH₃ | 24[3] | 58.5[5] | 4.5[5] | 37.0[5] |
| Ethylbenzene | -CH₂CH₃ | ~20[6] | 47.0[6] | Low | 53.0[6] |
| Isopropylbenzene | -CH(CH₃)₂ | ~18[6] | Lower than Ethylbenzene | Low | Higher than Ethylbenzene |
| tert-Butylbenzene | -C(CH₃)₃ | 15.7 [3] | 16.0 [5] | 8.0 [5] | 75.0 [5] |
Table 1: Isomer distribution in the nitration of various alkylbenzenes, demonstrating the steric effect on the ortho/para ratio.
Halogenation
Similar to nitration, halogenation of tert-butylbenzene shows a strong preference for the para position due to steric hindrance. The data below for non-catalytic chlorination in acetic acid highlights this trend.
| Halogenation Reaction | Ortho Product (%) | Meta Product (%) | Para Product (%) |
| Chlorination of tert-Butylbenzene | 21.5[8] | 2.3[8] | 76.2[8] |
Table 2: Product distribution for the chlorination of tert-butylbenzene in 99.9% acetic acid at 25°C.[8]
Friedel-Crafts Reactions
The Friedel-Crafts alkylation and acylation are pivotal C-C bond-forming reactions. The steric bulk of the tert-butyl group plays a crucial role in these reactions as well.
Alkylation: The alkylation of tert-butylbenzene with tert-butyl chloride, catalyzed by a Lewis acid like AlCl₃, overwhelmingly yields 1,4-di-tert-butylbenzene.[9][10] This is a result of kinetic control, where the sterically accessible para position reacts fastest.[10] It is important to note that the alkyl product is more nucleophilic than the starting material, which can lead to polyalkylation.[9][11] Under thermodynamic control (e.g., longer reaction times or higher temperatures), isomerization can occur to form the more stable 1,3,5-tri-tert-butylbenzene.[10]
Acylation: Friedel-Crafts acylation is generally more selective. The reaction of tert-butylbenzene with an acyl halide or anhydride introduces an acyl group, which is deactivating. This deactivation prevents further substitution, thus avoiding the poly-substitution issues often seen in alkylation. The major product is, as expected, the para-substituted ketone.
Mechanistic Overview
The preference for para substitution can be rationalized by examining the stability of the cationic intermediates (sigma complexes or arenium ions) formed during the reaction. While both ortho and para attack produce a resonance-stabilized intermediate where the positive charge can be delocalized onto the carbon bearing the tert-butyl group, the transition state leading to the ortho product is significantly destabilized by steric clash between the bulky substituent and the incoming electrophile.
Caption: Mechanism of EAS on tert-butylbenzene.
Predicting the Major Product
The outcome of an electrophilic attack on a substituted benzene is a balance between electronic activation and steric accessibility. For tert-butylbenzene, this can be summarized in a simple decision pathway.
Caption: Decision pathway for predicting EAS products.
Experimental Protocols
Protocol 1: Nitration of tert-Butylbenzene
This procedure is a generalized method for the nitration of an alkylbenzene using a standard nitrating mixture.
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, stir bar, dropping funnel, ice bath, separatory funnel
Procedure:
-
Preparation of Nitrating Mixture: In a flask placed in an ice-water bath, slowly add 15 mL of concentrated H₂SO₄. While stirring, carefully add a mixture of 5 mL of concentrated HNO₃ and 10 mL of concentrated H₂SO₄ dropwise from a dropping funnel. Maintain the temperature below 10°C. The sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion (NO₂⁺) electrophile.[6]
-
Reaction: To a solution of tert-butylbenzene (0.1 mol) in 20 mL of dichloromethane in a separate flask cooled in an ice bath, add the cold nitrating mixture dropwise with vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 10°C.
-
Quenching: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 50 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product mixture of nitro-tert-butylbenzenes.
-
Analysis: The product isomer ratio can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Friedel-Crafts Alkylation - Synthesis of 1,4-di-tert-butylbenzene
This protocol is adapted from established procedures for the selective synthesis of the para dialkylated product.[9][10]
Caption: Experimental workflow for Friedel-Crafts alkylation.
Disclaimer: These protocols are intended for informational purposes for trained professionals. All chemical handling should be performed in a suitable fume hood with appropriate personal protective equipment.
Conclusion
The electrophilic aromatic substitution of tert-butylbenzene is a classic example of sterically controlled regioselectivity. While the tert-butyl group is electronically an ortho, para-director, its immense size effectively blocks the ortho positions to most electrophiles, making it a highly effective para-directing group. This predictable outcome is valuable in organic synthesis for the regioselective installation of functional groups at the 4-position of a 1-tert-butylbenzene scaffold. Understanding the balance between the weak activating inductive effects and the powerful steric effects of the tert-butyl group allows researchers to reliably predict and control the outcomes of these essential aromatic functionalization reactions.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cerritos.edu [cerritos.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. chem.libretexts.org [chem.libretexts.org]
assessing the stability of the tert-butylsulfanyl group under various reaction conditions
An Objective Comparison of the Tert-Butylsulfanyl (S-tBu) Group in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision in the multi-step synthesis of complex molecules. The tert-butylsulfanyl (S-tBu) group is a key player in the realm of thiol protection, particularly for the side chain of cysteine in peptide synthesis. This guide provides an objective comparison of the S-tBu group's performance against other common sulfur-protecting groups, supported by available experimental data and detailed methodologies.
Introduction to the Tert-Butylsulfanyl Protecting Group
The tert-butylsulfanyl group protects a thiol as a thioether. Its utility is primarily defined by its stability under a range of conditions and its selective removal via reduction. This profile makes it a valuable tool, especially in orthogonal synthesis strategies where multiple protecting groups must be removed selectively.
Comparative Stability of Thiol Protecting Groups
The stability of a protecting group is not absolute and is highly dependent on the specific reaction conditions. The S-tBu group is known for its high stability to acidic and basic conditions, which is a key advantage in many synthetic routes.
Stability Under Acidic Conditions
The S-tBu group is notably stable to strong acidic conditions, including trifluoroacetic acid (TFA), which is commonly used for the cleavage of other acid-labile protecting groups like tert-butyl esters and the Boc group. This stability is significantly greater than that of the trityl (Trt) group.[1][2]
| Protecting Group | Reagent/Condition | Stability | Reference |
| tert-Butylsulfanyl (S-tBu) | TFA (neat or in DCM) | Stable | [1][3] |
| tert-Butylsulfanyl (S-tBu) | HF | Labile | [4] |
| tert-Butylsulfanyl (S-tBu) | TMSBr-thioanisole/TFA | Labile | [1] |
| Trityl (Trt) | 1% TFA in DCM | Labile | [5] |
| Acetamidomethyl (Acm) | TFA | Stable | [1] |
| Benzyl (Bn) | TFA | Stable | [4] |
Stability Under Basic Conditions
| Protecting Group | Reagent/Condition | Stability | Reference |
| tert-Butylsulfanyl (S-tBu) | 20% Piperidine in DMF | Stable | [6] |
| Trityl (Trt) | 20% Piperidine in DMF | Stable | [1] |
| Acetamidomethyl (Acm) | 20% Piperidine in DMF | Stable | [1] |
| Benzyl (Bn) | 20% Piperidine in DMF | Stable | [4] |
Stability Under Reductive and Oxidative Conditions
The S-tBu group is primarily cleaved under reductive conditions. Its stability to common reducing agents used for other functional groups (e.g., NaBH₄) is generally good, though specific quantitative data is scarce. Conversely, its lability to thiols and phosphines is the basis for its removal.
Information on the oxidative stability of the S-tBu group is limited. Thioethers can be oxidized to sulfoxides and sulfones, but the specific conditions and comparison with other protecting groups are not well-documented in the reviewed literature.[8] One report describes a bromine-catalyzed oxidative conversion of an S-tBu group to an acetyl-protected thiol.[9]
| Protecting Group | Reagent/Condition | Stability/Reactivity | Reference |
| tert-Butylsulfanyl (S-tBu) | DTT, β-mercaptoethanol, TCEP | Labile (Cleavage) | [10] |
| tert-Butylsulfanyl (S-tBu) | Br₂ in AcCl/AcOH | Reactive (Conversion to S-Ac) | [9] |
| Trityl (Trt) | Mild Oxidation (e.g., I₂) | Labile (Cleavage) | [2] |
| Acetamidomethyl (Acm) | Hg(OAc)₂, I₂ | Labile (Cleavage) | [1] |
| Benzyl (Bn) | Na/NH₃ | Labile (Cleavage) | [4] |
Experimental Protocols
Reductive Cleavage of the S-tert-Butylsulfanyl Group
This is the most common method for the deprotection of S-tBu protected thiols.
Protocol 1: Cleavage with Dithiothreitol (DTT)
-
Materials:
-
S-tBu protected compound
-
Dithiothreitol (DTT)
-
A suitable solvent (e.g., DMF, or an aqueous buffer for peptides)
-
Base (e.g., N-methylmorpholine (NMM) or an appropriate buffer system)
-
-
Procedure:
-
Dissolve the S-tBu protected compound in the chosen solvent.
-
Prepare a solution of DTT (typically 10-20 equivalents) in the same solvent. For peptide applications, a common system is 10% (w/v) DTT and 5% (v/v) NMM in DMF.
-
Add the DTT solution to the solution of the protected compound.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate.[11]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS, or TLC).
-
Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) for peptides, or by standard aqueous workup and chromatography for small molecules.
-
Protocol 2: Cleavage with Tris(2-carboxyethyl)phosphine (TCEP)
-
Materials:
-
S-tBu protected compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
A suitable solvent (e.g., aqueous buffer, DMF)
-
Base for pH adjustment (e.g., NaOH or a buffer system)
-
-
Procedure:
-
Dissolve the S-tBu protected compound in the chosen solvent.
-
Prepare a stock solution of TCEP·HCl and adjust the pH to be near-neutral (pH 7.0-7.5) with a base if necessary, as TCEP solutions can be acidic.
-
Add TCEP (typically 10-50 equivalents) to the solution of the protected compound.
-
Stir the reaction at room temperature. TCEP is often faster and more efficient than DTT.[11]
-
Monitor the reaction for completion.
-
Isolate the product using appropriate workup and purification techniques.
-
Visualizing Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(tert-butylsulfanyl)benzene: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development
The proper disposal of 1-Bromo-4-(tert-butylsulfanyl)benzene, a halogenated organosulfur compound, is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its safe handling and disposal, in line with established safety protocols for hazardous chemical waste. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Spill Management: In case of a spill, immediately evacuate the area and alert the appropriate safety personnel.[1] Absorb the spill using an inert material such as sand, earth, or vermiculite.[1] Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[1] Do not allow the chemical to enter drains or waterways.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Waste Segregation: This is a crucial first step. This compound is a halogenated organic compound.[4] It must be collected in a designated, properly labeled hazardous waste container specifically for halogenated organic waste.[2][4][5] Do not mix with non-halogenated solvents or other incompatible waste streams, as this can complicate the disposal process and increase costs.[2][3]
-
Container Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.[6] Keep the container tightly closed except when adding waste.[6][7]
-
Authorized Disposal: Arrange for the collection of the hazardous waste by an authorized and licensed chemical waste disposal company.[8] Follow all institutional and local regulations for the transfer and disposal of hazardous materials.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H13BrS | [9] |
| Molecular Weight | 245.18 g/mol | [9] |
| CAS Number | 25752-90-3 | [9] |
Experimental Workflow for Disposal
Below is a visual representation of the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This structured approach to the disposal of this compound ensures the safety of laboratory personnel, prevents environmental contamination, and maintains regulatory compliance. By integrating these procedures into standard laboratory practice, research institutions can foster a culture of safety and responsibility.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. fishersci.com [fishersci.com]
- 9. 25752-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Personal protective equipment for handling 1-Bromo-4-(tert-butylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-4-(tert-butylsulfanyl)benzene (CAS No. 25752-90-3). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 25752-90-3 |
| Molecular Formula | C₁₀H₁₃BrS |
| Molecular Weight | 245.18 g/mol |
Hazard Identification and Precautionary Measures
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.
Based on these potential hazards, the following GHS precautionary statements should be observed:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for integrity before use. For prolonged or frequent contact, gloves with a higher protection class (breakthrough time > 240 minutes) should be used.[2] Discard and replace gloves immediately after contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully fastened. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow ensures a systematic and safe approach to handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Classification: This compound should be treated as a halogenated organic hazardous waste.
-
Containerization:
-
Use a designated, clearly labeled, and chemically compatible waste container.
-
The label must include "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
-
Segregation:
-
Do not mix with non-halogenated organic waste.
-
Do not mix with aqueous waste, acids, or bases.
-
-
Spill Residues: Any absorbent materials used to clean up spills of this chemical should also be disposed of as hazardous waste in the same designated container.
-
Final Disposal:
By implementing these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

